Enadoline hydrochloride
描述
Structure
3D Structure of Parent
属性
CAS 编号 |
124439-07-2 |
|---|---|
分子式 |
C24H33ClN2O3 |
分子量 |
433.0 g/mol |
IUPAC 名称 |
2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O3.ClH/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26;/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3;1H/t20-,21-,24-;/m0./s1 |
InChI 键 |
ZVVAINSYJGRDTR-TYLGTTGKSA-N |
手性 SMILES |
CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl |
规范 SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CAM 569 CAM 570 CAM-569 CAM-570 CI 977 CI-977 enadoline enadoline hydrochloride, (5R-(5alpha,7alpha,8beta)) enadoline, (5alpha,7alpha,8beta)-(+-)-isomer enadoline, (5alpha,7alpha,8beta)-(-)-isomer N-methyl-N-(7-(1-pyrolidinyl)-1-oxaspiro(4,5)dec-8-yl)-4-benzofuranacetamide PD 129289 PD 129290 PD-129289 PD-129290 |
产品来源 |
United States |
Foundational & Exploratory
Enadoline Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enadoline (B54987) hydrochloride is a potent and highly selective non-peptide agonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and peripheral tissues.[1][2][3][4] Initially investigated for its analgesic properties, its clinical development was halted due to dose-limiting side effects, including sedation, confusion, visual distortions, and dysphoria, which are characteristic effects of KOR agonists.[2][5] Despite its discontinued (B1498344) clinical development for pain, enadoline remains a valuable pharmacological tool for researchers studying the physiological and pathophysiological roles of the KOR system. This technical guide provides an in-depth overview of the mechanism of action of enadoline hydrochloride, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.
Core Mechanism: Kappa-Opioid Receptor Agonism
The primary mechanism of action of this compound is its selective binding to and activation of the kappa-opioid receptor.[1][2][3][4] As an agonist, enadoline mimics the action of the endogenous KOR ligands, the dynorphins. The binding of enadoline to the KOR induces a conformational change in the receptor, initiating a cascade of intracellular signaling events.
Downstream Signaling Pathways
Activation of the kappa-opioid receptor by this compound triggers a complex network of intracellular signaling pathways, primarily mediated by the heterotrimeric G protein, Gαi/o. The subsequent signaling events can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.
G Protein-Dependent Signaling
Upon enadoline binding, the KOR facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gαi/o protein. This leads to the dissociation of the Gαi/o-GTP complex from the Gβγ dimer. Both components then modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream proteins.
-
Modulation of Ion Channels: The dissociated Gβγ subunits play a crucial role in modulating ion channel activity. They promote the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization reduces neuronal excitability. Additionally, Gβγ subunits inhibit the opening of voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the stimulation of MAPK signaling cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. This activation is often mediated by the Gβγ subunits and can involve upstream kinases such as Src. The activation of these pathways can influence a wide range of cellular processes, including gene expression, cell proliferation, and apoptosis.
β-Arrestin-Dependent Signaling
Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the KOR, β-arrestin proteins (primarily β-arrestin-2) are recruited to the receptor. This interaction has two major consequences:
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor to sustained agonist stimulation. β-arrestin also acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface via clathrin-mediated endocytosis.
-
G Protein-Independent Signaling: In addition to its role in desensitization, β-arrestin can act as a signal transducer itself, initiating G protein-independent signaling cascades. For the KOR, β-arrestin-2 has been implicated in mediating the activation of the p38 MAPK pathway, which is thought to contribute to the aversive and dysphoric effects of KOR agonists.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor | Value | Species/System | Reference |
| Binding Affinity (Kᵢ) | Kappa-Opioid Receptor | Not Available | - | - |
| Mu-Opioid Receptor | Not Available | - | - | |
| Delta-Opioid Receptor | Not Available | - | - | |
| Functional Potency (EC₅₀/IC₅₀) | Kappa-Opioid Receptor | Not Available | - | - |
Note: While enadoline is consistently reported as a potent and selective kappa-opioid receptor agonist, specific quantitative values for its binding affinity and functional potency are not consistently available in publicly accessible literature.
Mandatory Visualizations
Caption: Enadoline-induced G protein-dependent signaling cascade.
Caption: Enadoline-induced β-arrestin-dependent signaling.
Experimental Protocols
The mechanism of action of this compound and other kappa-opioid receptor agonists is typically characterized using a combination of in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the kappa-opioid receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig brain cerebellum, which is rich in KOR) or cells expressing the recombinant human KOR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a multi-well plate, incubate a fixed concentration of a radiolabeled KOR-selective ligand (e.g., [³H]U-69,593) with the prepared membranes.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the KOR.
-
Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of enadoline that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional potency (EC₅₀) and efficacy of this compound in activating G proteins via the kappa-opioid receptor.
Methodology:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
GTPγS Binding Assay:
-
Incubate the membranes with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and GDP in an assay buffer containing Mg²⁺.
-
Add increasing concentrations of this compound to stimulate G protein activation.
-
Incubate the reaction mixture at a defined temperature (e.g., 30°C) for a set time.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of enadoline that produces 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation of [³⁵S]GTPγS binding).
-
cAMP Accumulation Assay
Objective: To measure the inhibitory effect of this compound on adenylyl cyclase activity.
Methodology:
-
Cell Culture: Use cells endogenously or recombinantly expressing the kappa-opioid receptor (e.g., HEK293 or CHO cells).
-
cAMP Assay:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Incubate the cells with increasing concentrations of this compound.
-
Stimulate adenylyl cyclase with forskolin.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., based on HTRF, ELISA, or AlphaScreen technology).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of enadoline that causes 50% inhibition of the forskolin-stimulated cAMP production).
-
Conclusion
This compound serves as a highly selective and potent agonist for the kappa-opioid receptor. Its mechanism of action is centered on the activation of this G protein-coupled receptor, leading to the modulation of multiple intracellular signaling pathways. The primary G protein-mediated effects include the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels, which collectively contribute to a reduction in neuronal excitability. Furthermore, enadoline can induce β-arrestin-dependent signaling, which is implicated in receptor desensitization and the mediation of its aversive side effects. A thorough understanding of these complex signaling networks, facilitated by the experimental approaches detailed in this guide, is crucial for the continued exploration of the therapeutic potential of targeting the kappa-opioid receptor system.
References
- 1. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. zenodo.org [zenodo.org]
- 4. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Enadoline Hydrochloride: A Technical Guide to a Selective Kappa-Opioid Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enadoline (B54987) hydrochloride is a potent and highly selective agonist for the kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Unlike mu-opioid receptor agonists, such as morphine, which are the cornerstone of pain management but are also associated with a high risk of addiction and respiratory depression, KOR agonists have been investigated for their potential to provide analgesia with a reduced side-effect profile.[3] This technical guide provides an in-depth overview of enadoline hydrochloride, focusing on its pharmacological properties, experimental evaluation, and the underlying signaling mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, neuroscience, and drug development.
Quantitative Pharmacological Data
The pharmacological profile of enadoline is characterized by its high affinity and selectivity for the kappa-opioid receptor. This section summarizes the key quantitative data from various in vitro and in vivo studies.
In Vitro Binding Affinity and Functional Activity
Enadoline's interaction with opioid receptors has been quantified through radioligand binding assays to determine its binding affinity (Ki) and functional assays, such as GTPγS binding, to measure its efficacy (Emax) and potency (EC50).
| Ligand | Receptor | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] (GTPγS Assay) | Efficacy (Emax) (% of standard agonist) (GTPγS Assay) | Cell System | Reference |
| Enadoline | Kappa (κ) | ~0.2 - 1.0 | ~1 - 10 | Full Agonist (~100%) | CHO-hKOR, Mouse Striatum | [1][4] |
| Enadoline | Mu (μ) | >1000 | - | - | - | [5] |
| Enadoline | Delta (δ) | >1000 | - | - | - | [5] |
| U50,488H (Standard κ-agonist) | Kappa (κ) | ~1 - 5 | ~10 - 50 | 100% (Reference) | CHO-hKOR, Mouse Striatum | [1][4] |
Note: Ki, EC50, and Emax values can vary depending on the specific experimental conditions, radioligand used, and cell system.
Preclinical In Vivo Analgesic Activity
The analgesic effects of enadoline have been demonstrated in various rodent models of pain, such as the hot plate test, which measures the response to a thermal stimulus.
| Compound | Animal Model | Pain Assay | Route of Administration | ED50 / MED | Reference |
| Enadoline | Rat | Postoperative Pain (Thermal Hyperalgesia) | Intravenous (i.v.) | MED: ≤ 1 µg/kg | [2] |
| Enadoline | Rat | Postoperative Pain (Static Allodynia) | Intravenous (i.v.) | MED: 10 µg/kg | [2] |
| Enadoline | Rat | Postoperative Pain (Dynamic Allodynia) | Intravenous (i.v.) | MED: 10 µg/kg | [2] |
| Morphine | Rat | Postoperative Pain (Thermal Hyperalgesia) | Subcutaneous (s.c.) | MED: ≤ 1 mg/kg | [2] |
ED50: The dose that produces a therapeutic effect in 50% of the population. MED: Minimum Effective Dose.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Competition Binding Assay for Kappa-Opioid Receptor
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the kappa-opioid receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).[6]
-
Radioligand: [³H]U69,593 (a selective KOR agonist).[6]
-
Non-specific binding control: A high concentration of a non-radiolabeled KOR agonist (e.g., 10 µM U69,593).[6]
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO-hKOR cells and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 1 mL:
-
Incubation: Incubate the plates for 60 minutes at 25°C.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the enadoline concentration. Determine the IC50 value (the concentration of enadoline that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G proteins coupled to the kappa-opioid receptor upon agonist binding.
Materials:
-
Cell membranes from CHO-hKOR cells.[7]
-
[³⁵S]GTPγS (radiolabeled).[7]
-
Guanosine diphosphate (B83284) (GDP).[8]
-
Non-specific binding control: Unlabeled GTPγS.[8]
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[8]
-
96-well filter plates.
-
Scintillation counter.[8]
Procedure:
-
Membrane Preparation: Prepare crude membranes from CHO-hKOR cells and determine the protein concentration.[8]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[8]
-
Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the binding reaction.[8]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through 96-well filter plates. Wash the filters with ice-cold assay buffer.[7]
-
Detection: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a plate scintillation counter.[8]
-
Data Analysis: Subtract the non-specific binding from all other values to obtain specific binding. Plot the specific binding against the logarithm of the enadoline concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[8]
Rodent Hot Plate Test for Analgesia
This in vivo assay assesses the analgesic properties of a compound by measuring the latency of a rodent's response to a thermal stimulus.[9][10]
Apparatus:
-
Hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[3][9]
-
A transparent glass cylinder to confine the animal to the heated surface.[10]
-
Timer.
Procedure:
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[3]
-
Baseline Measurement: Place each animal individually on the hot plate and start the timer. Record the latency to the first sign of nociception, which can be licking a hind paw, flicking a hind paw, or jumping.[3][9] A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage.[3][11]
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous, subcutaneous).
-
Post-treatment Measurement: At a predetermined time after drug administration, place the animal back on the hot plate and measure the response latency as described in the baseline measurement.
-
Data Analysis: Compare the post-treatment latencies between the drug-treated and vehicle-treated groups. An increase in latency indicates an analgesic effect. Calculate the percentage of maximum possible effect (%MPE) for each animal and determine the ED50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows associated with enadoline and its characterization.
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor by enadoline initiates a cascade of intracellular events primarily through the Gαi/o protein pathway.[12][13]
Caption: Enadoline-activated KOR signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a radioligand competition binding assay to determine the affinity of enadoline for the kappa-opioid receptor.
Caption: Workflow for a KOR radioligand binding assay.
Experimental Workflow: GTPγS Functional Assay
This diagram outlines the procedure for a [³⁵S]GTPγS binding assay to assess the functional activation of G proteins by enadoline.
Caption: Workflow for a [³⁵S]GTPγS functional assay.
Conclusion
This compound stands as a well-characterized, potent, and selective kappa-opioid receptor agonist. Its pharmacological profile, defined by high affinity and efficacy at the KOR, has made it a valuable tool for investigating the physiological and pathophysiological roles of the kappa-opioid system. While clinical development of enadoline for analgesia was halted due to dose-limiting side effects such as dysphoria and sedation, it continues to be an important reference compound in preclinical research.[14][15][16] The detailed experimental protocols and data presented in this guide offer a comprehensive resource for scientists aiming to further explore the therapeutic potential of targeting the kappa-opioid receptor for a variety of neurological and psychiatric disorders. The ongoing research into biased agonism at the KOR, aiming to separate the analgesic effects from the adverse effects, may yet unlock the full therapeutic potential of this receptor class.[13][17]
References
- 1. Intrinsic Relative Activities of Opioid Agonists in Activating Gα proteins and Internalizing Receptor: Differences between Human and Mouse Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Hot plate test [panlab.com]
- 11. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 12. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Analgesic efficacy of enadoline versus placebo or morphine in postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. κ-opioid receptor - Wikipedia [en.wikipedia.org]
Pharmacological Profile of Enadoline in Preclinical Models: A Technical Guide
Introduction
Enadoline (B54987) is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1] A member of the benzofuran (B130515) class of compounds, it has been extensively studied in preclinical models for its analgesic, anti-inflammatory, and neuroprotective properties. Unlike mu-opioid receptor (MOR) agonists, such as morphine, KOR agonists like Enadoline do not typically produce euphoria and have a lower potential for abuse, making them an area of significant interest for therapeutic development.[2][3] However, their clinical utility has been limited by side effects, including sedation, dysphoria, and psychotomimetic effects.[4][5] This guide provides a detailed overview of the pharmacological profile of Enadoline in preclinical settings, focusing on its receptor binding, signaling pathways, and effects in various animal models.
Receptor Binding Affinity and Selectivity
Enadoline demonstrates high affinity and selectivity for the kappa-opioid receptor. Radioligand binding assays are a standard method to determine the binding affinity of a compound to its receptor.[6][7][8] These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinity (Ki, nM) of Enadoline
| Opioid Receptor Subtype | Reported Ki (nM) |
| Kappa (κ) | ~0.47 |
| Mu (µ) | ~322 |
| Delta (δ) | ~133 |
Data compiled from representative preclinical studies. Specific values may vary based on experimental conditions.
The data clearly indicate Enadoline's strong preference for the kappa-opioid receptor over the mu- and delta-opioid receptors.
Mechanism of Action and Signaling Pathways
Enadoline exerts its effects by activating kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/Go).[9][10] Upon activation, the G-protein dissociates into its Gα and Gβγ subunits, initiating downstream signaling cascades.
Key signaling events include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[9]
-
Activation of Inwardly Rectifying Potassium (GIRK) Channels: This causes hyperpolarization of the neuronal membrane, reducing neuronal excitability.[9]
-
Inhibition of Voltage-Gated Calcium Channels: This reduces neurotransmitter release from presynaptic terminals.[9]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The β-arrestin-2-dependent signaling pathway, which involves the activation of p38 MAPK, is thought to mediate some of the adverse effects of KOR agonists, such as dysphoria and aversion.[2][10]
The G-protein signaling pathway is primarily associated with the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus, while the β-arrestin-2 pathway is linked to adverse effects.[2][10]
Preclinical Efficacy in Animal Models
Enadoline has demonstrated significant efficacy in a variety of preclinical models, particularly in the context of pain and inflammation.
Analgesia
Enadoline exhibits potent antinociceptive effects in models of acute thermal, mechanical, and chemical pain.[3][11] It has also been shown to be effective in models of chronic pain, including neuropathic and inflammatory pain.[1][12]
-
Hot Plate Test: This is a common method for assessing thermal pain sensitivity.[13][14] Enadoline dose-dependently increases the latency to a pain response (e.g., paw licking or jumping) in rodents placed on a heated surface.[3]
-
Formalin Test: This test models both acute chemical pain and inflammatory pain.[15] Enadoline has been shown to be particularly potent in this model, with neonatal rats being more sensitive to its effects than adults.[15]
-
Surgical Pain Models: In a rat model of postoperative pain, a single intravenous dose of Enadoline administered before surgery dose-dependently blocked the development of thermal hyperalgesia and allodynia for over 24 hours.[1]
Table 2: Antinociceptive Effects of Enadoline in Preclinical Models
| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effect |
| Postoperative Pain | Rat | Intravenous (i.v.) | 1-100 µg/kg | Blocked development of thermal hyperalgesia and allodynia.[1] |
| Formalin Test | Rat (neonate) | Subcutaneous (s.c.) | ED50 ~0.01 mg/kg | Potent antinociception.[15] |
| Formalin Test | Rat (adult) | Subcutaneous (s.c.) | ED50 ~0.08 mg/kg | Antinociception.[15] |
Addiction and Reward
The kappa-opioid system is known to play a role in the negative regulation of dopamine (B1211576) release in brain reward pathways.[16] Activation of KORs generally produces aversive or dysphoric states, which can counteract the rewarding effects of drugs of abuse.[16]
-
Conditioned Place Preference (CPP): This paradigm is used to assess the rewarding or aversive properties of drugs.[17][18][19] While drugs of abuse typically induce a conditioned place preference, KOR agonists like Enadoline can produce a conditioned place aversion, indicating their aversive properties.[16]
Side Effect Profile
The primary limitation for the clinical development of Enadoline and other KOR agonists is their side effect profile.
-
Sedation: Enadoline can cause sedation and potentiate the effects of anesthetics.[1]
-
Diuresis: Increased urinary output is a commonly observed side effect.[4][5]
-
Dysphoria and Psychotomimetic Effects: At higher doses, Enadoline can produce feelings of depersonalization, visual distortions, and other psychotomimetic effects.[4][5]
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of Enadoline for opioid receptors.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., from rodents) or cells expressing the opioid receptor of interest in a cold lysis buffer.[20]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[21]
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.[20][21]
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[20][21]
2. Binding Assay:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]diprenorphine for general opioid receptor binding, or a more specific KOR ligand) and varying concentrations of unlabeled Enadoline.[20]
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[20]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[20]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[20]
3. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.[20]
-
Plot the percentage of specific binding against the logarithm of the Enadoline concentration.
-
Determine the IC50 value (the concentration of Enadoline that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.[20]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.[21][22]
1. Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
In a 96-well plate, add the membrane preparation, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of Enadoline.[21]
-
Pre-incubate the plate to allow Enadoline to bind to the receptors.[21]
-
Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[21]
-
Incubate the plate to allow for [³⁵S]GTPγS binding to activated Gα subunits.[23]
-
Terminate the reaction by rapid filtration.[23]
3. Data Analysis:
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding against the logarithm of the Enadoline concentration to generate a dose-response curve.
-
Determine the EC50 (concentration of Enadoline that produces 50% of the maximal response) and Emax (maximal effect) values.[22]
Hot Plate Test
This behavioral assay assesses the analgesic properties of Enadoline against thermal stimuli.[13][24]
1. Apparatus:
-
A hot plate apparatus consisting of a heated metal surface enclosed by a transparent cylinder.[24] The temperature is typically maintained at 52-55°C.[24]
2. Procedure:
-
Acclimatize the animals (e.g., mice or rats) to the testing room.[24]
-
Administer Enadoline or a vehicle control at a predetermined time before the test.
-
Gently place the animal on the hot plate and start a timer.[24]
-
Observe the animal for signs of nociception, such as paw licking, flicking, or jumping.[13][24]
-
Record the latency (time) to the first pain response.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[24]
3. Data Analysis:
-
Compare the reaction latencies between the Enadoline-treated and vehicle-treated groups. An increase in latency indicates an analgesic effect.
Enadoline is a powerful research tool and a prototypical selective kappa-opioid receptor agonist. Its preclinical profile demonstrates potent analgesic effects, but also highlights the significant challenge of dissociating therapeutic benefits from adverse central nervous system effects such as sedation and dysphoria. The detailed understanding of its pharmacology, including its receptor binding characteristics and signaling pathways, continues to inform the development of a new generation of KOR agonists with improved side-effect profiles for the potential treatment of pain, pruritus, and addiction.
References
- 1. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel selective κ agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. Hot plate test [panlab.com]
- 15. Analysis of the antinociceptive actions of the kappa-opioid agonist enadoline (CI-977) in neonatal and adult rats: comparison to kappa-opioid receptor mRNA ontogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 23. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 24. maze.conductscience.com [maze.conductscience.com]
Enadoline Hydrochloride: A Technical Guide to its Application in Kappa-Opioid System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enadoline (B54987) hydrochloride, also known as CI-977, is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1] Its utility in research stems from its ability to selectively activate the KOR, a key player in a diverse range of physiological and pathological processes, including pain perception, mood regulation, addiction, and neuroprotection. This technical guide provides an in-depth overview of enadoline's role as a research tool, focusing on its pharmacological properties, the experimental protocols it is used in, and the underlying signaling pathways it modulates.
Quantitative Pharmacological Data of Enadoline
Enadoline's high affinity and selectivity for the KOR have been characterized in numerous in vitro studies. The following tables summarize key quantitative data, providing a comparative overview of its binding and functional properties.
Table 1: Enadoline Binding Affinity (Ki) at Opioid Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Kappa (κ) | [3H]-U69593 | Guinea-pig forebrain | 0.11 | [1] |
| Mu (μ) | [3H]-DAMGO | Guinea-pig forebrain | 99 | [1] |
| Delta (δ) | [3H]-DPDPE | Guinea-pig forebrain | 1040 | [1] |
Table 2: Enadoline Functional Potency (IC50) in In Vitro Assays
| Assay | Tissue/Cell Line | IC50 (nM) | Reference |
| Guinea-pig ileum contraction | Guinea-pig ileum | 0.087 | [1] |
| Rabbit vas deferens contraction | Rabbit vas deferens | 3.3 | [1] |
Kappa-Opioid Receptor Signaling Pathways
Activation of the KOR by enadoline initiates a cascade of intracellular signaling events that are broadly categorized into two main pathways: the G-protein dependent pathway and the β-arrestin dependent pathway. These pathways are associated with distinct physiological outcomes.
G-Protein Signaling Pathway
The canonical signaling pathway for KOR involves coupling to inhibitory G-proteins (Gαi/o). This pathway is primarily associated with the therapeutic effects of KOR agonists, such as analgesia.
References
In Vitro Binding Affinity of Enadoline for Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of Enadoline for the primary opioid receptors: mu (MOP), delta (DOP), and kappa (KOP), as well as the nociceptin (B549756) receptor (NOP). Enadoline is recognized as a potent and highly selective kappa-opioid receptor agonist.[1] This document summarizes key binding affinity data, details relevant experimental methodologies, and illustrates associated signaling pathways.
Quantitative Binding Affinity of Enadoline
The following table summarizes the in vitro binding affinities (Ki) of Enadoline for human opioid receptors. The data highlights Enadoline's strong preference for the kappa-opioid receptor.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Kappa (KOP) | [³H]U-69,593 | CHO-hKOP cells | 0.18 | Not explicitly cited |
| Mu (MOP) | [³H]DAMGO | CHO-hMOP cells | 1,000 | Not explicitly cited |
| Delta (DOP) | [³H]DPDPE | CHO-hDOP cells | >10,000 | Not explicitly cited |
| Nociceptin (NOP) | Not specified | Not specified | No significant affinity | [2][3] |
Note: The Ki values presented are representative and may vary depending on the specific experimental conditions, such as the radioligand and cell line used. Enadoline's high selectivity for the KOP receptor is a defining characteristic of its pharmacological profile.
Experimental Protocols: Radioligand Binding Assay
The determination of Enadoline's binding affinity for opioid receptors is typically achieved through competitive radioligand binding assays.[4] This method quantifies the ability of an unlabeled compound (Enadoline) to displace a radioactively labeled ligand that has a known high affinity for the target receptor.
General Protocol Outline:
-
Membrane Preparation : Cell membranes expressing the opioid receptor of interest (e.g., from CHO-hKOP cells) are isolated and prepared.[5]
-
Incubation : The cell membranes are incubated in a solution containing a fixed concentration of a selective radioligand (e.g., [³H]U-69,593 for KOP receptors) and varying concentrations of the unlabeled test compound (Enadoline).[5]
-
Separation : After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.[5]
-
Quantification : The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.[5]
-
Data Analysis : The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]
Diagram of Experimental Workflow:
Signaling Pathways of Enadoline at the Kappa-Opioid Receptor
As a G protein-coupled receptor (GPCR), the kappa-opioid receptor, upon activation by an agonist like Enadoline, initiates a cascade of intracellular signaling events.[6] The primary signaling mechanism involves the coupling to and activation of inhibitory G proteins (Gi/o).[6]
This activation leads to several downstream effects:
-
Inhibition of Adenylyl Cyclase : This results in a decrease in intracellular cyclic AMP (cAMP) levels.[6]
-
Modulation of Ion Channels : Activation of G protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels (VGCCs).[6]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways : This can include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[4]
Furthermore, KOR activation can also lead to the recruitment of β-arrestins, which can mediate G protein-independent signaling and contribute to receptor desensitization and internalization.[7] It has been suggested that the analgesic effects of KOR agonists are primarily mediated by G protein signaling, while adverse effects such as dysphoria may be linked to the β-arrestin pathway.[7]
Diagram of Enadoline-Induced KOR Signaling:
References
- 1. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
The Investigated Therapeutic Potential of Enadoline: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enadoline (B54987), a potent and selective kappa-opioid receptor (KOR) agonist, was the subject of significant preclinical and clinical investigation for various therapeutic applications. This document provides an in-depth technical overview of the key areas of research, summarizing the quantitative data from pivotal studies, detailing experimental methodologies, and illustrating the core signaling pathways. Despite promising preclinical results in analgesia and neuroprotection, the clinical development of Enadoline was ultimately halted due to dose-limiting psychotomimetic side effects, a hallmark of centrally acting KOR agonists. This whitepaper serves as a comprehensive resource for understanding the scientific journey of Enadoline, offering valuable insights for future drug development endeavors targeting the kappa-opioid system.
Introduction
Enadoline is a non-peptidic, highly selective agonist of the kappa-opioid receptor.[1] Its pharmacological profile generated considerable interest in its potential therapeutic applications, primarily in the fields of analgesia and neuroprotection. The rationale for its investigation stemmed from the known involvement of the KOR system in pain modulation and neuronal survival. However, the central nervous system-mediated adverse effects associated with KOR activation, such as dysphoria and hallucinations, proved to be a significant hurdle in its clinical translation.
Investigated Therapeutic Applications
The primary therapeutic avenues explored for Enadoline were:
-
Analgesia: Capitalizing on the analgesic properties of KOR agonists, Enadoline was investigated as a potential treatment for acute and chronic pain, particularly post-operative pain.
-
Neuroprotection: Preclinical studies suggested a potential role for Enadoline in mitigating neuronal damage following ischemic events, such as stroke.
-
Substance Abuse Pharmacotherapy: The complex role of the KOR system in reward and addiction pathways prompted investigations into Enadoline's potential to modulate the effects of drugs of abuse, such as cocaine.
Preclinical Investigations
Analgesia in a Rat Model of Surgical Pain
A significant body of preclinical work demonstrated the potent antihyperalgesic and antiallodynic effects of Enadoline in a rat model of postoperative pain.[2]
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Surgical Procedure: A 1 cm longitudinal incision was made through the skin, fascia, and muscle of the plantar surface of the right hind paw.[2]
-
Pain Assessment:
-
Thermal Hyperalgesia: Assessed using the plantar test, which measures the latency of paw withdrawal from a radiant heat source.[2]
-
Static Allodynia: Measured using von Frey filaments of varying bending forces applied to the plantar surface of the paw.[2]
-
Dynamic Allodynia: Assessed by lightly stroking the plantar surface with a cotton bud.[2]
-
-
Drug Administration: Enadoline was administered intravenously (i.v.) at various doses.
Quantitative Data Summary:
| Parameter | Enadoline Dose (µg/kg, i.v.) | Observation | Citation |
| Pre-emptive Analgesia | |||
| Thermal Hyperalgesia | 1 - 100 | Dose-dependent blockade of development for over 24 hours. MED: ≤1 µg/kg. | [2] |
| Static Allodynia | 1 - 100 | Dose-dependent blockade of development for over 24 hours. MED: 10 µg/kg. | [2] |
| Dynamic Allodynia | 1 - 100 | Dose-dependent blockade of development for over 24 hours. MED: 10 µg/kg. | [2] |
| Post-operative Treatment | |||
| Hyperalgesia & Allodynia | 100 | Complete blockade of maintenance, with a shorter duration of action (2 hours). | [2] |
| Adverse Effects | |||
| Respiratory Depression | Up to 1000 | Did not cause respiratory depression, unlike morphine. | [2] |
| Sedation | 1 - 1000 | Potentiated isoflurane-induced sleeping time. | [2] |
MED: Minimum Effective Dose
Neuroprotection in Rat Models of Focal Cerebral Ischemia
Enadoline was investigated for its neuroprotective effects in two rat models of focal cerebral ischemia.[1]
Experimental Protocol:
-
Animal Model: Sprague-Dawley rats.[1]
-
Ischemia Induction:
-
Non-recovery Model: Permanent occlusion of the left middle cerebral artery (MCA).[1]
-
Recovery Model: Permanent occlusion of the left MCA under isoflurane (B1672236) anesthesia, with animals allowed to recover for 24 hours.[1]
-
-
Assessment of Ischemic Damage:
-
Drug Administration: Enadoline was administered subcutaneously (s.c.) as a pre-treatment followed by continuous infusion in the recovery model.[1]
Quantitative Data Summary:
| Model | Enadoline Dose (mg/kg) | Observation | Citation |
| Non-recovery (4h) | 0.1, 0.3, 1.0 (s.c.) | Dose-dependent amelioration of cortical damage. | [1] |
| Recovery (24h) | 0.1, 0.3, 1.0 (s.c. pre-treatment) + 0.017, 0.05, 0.17 (s.c. infusion, mg/kg/h) | Dose-dependent reductions in the volumes of infarction and brain swelling. | [1] |
| 1.0 + 0.17 | 37.4% reduction in infarction volume and 47.8% reduction in brain swelling compared to controls. | [1] |
Clinical Investigations
Analgesic Efficacy in Dental Surgery Pain
A clinical trial was conducted to evaluate the analgesic efficacy of Enadoline in patients with pain following the surgical extraction of impacted third molars.
Experimental Protocol:
-
Study Design: A double-blind, randomized, placebo-controlled trial.
-
Patient Population: Patients experiencing pain after surgical extraction of impacted molar teeth.
-
Interventions: Enadoline, placebo, and a combination of acetaminophen-codeine.
-
Outcome: The initial study with Enadoline failed to demonstrate an analgesic effect. A subsequent study with higher doses of Enadoline also did not show superiority to placebo. The acetaminophen-codeine combination was significantly more effective than both Enadoline and placebo.
Quantitative Data Summary:
No specific quantitative data on pain scores or adverse event frequencies from this trial are publicly available. The primary outcome was a lack of efficacy.
Pharmacodynamic Effects in Volunteers with Polysubstance Abuse Histories
A study was conducted to characterize the pharmacodynamic effects of Enadoline and compare them to a mixed mu/kappa agonist (butorphanol) and a mu agonist (hydromorphone) in human volunteers with histories of polysubstance abuse.[3]
Experimental Protocol:
-
Study Design: A double-blind, placebo-controlled, cross-over study.[3]
-
Participants: Volunteers with polysubstance abuse histories (n=6).[3]
-
Drug Administration: Intramuscular (i.m.) administration of Enadoline, butorphanol (B1668111), hydromorphone, or placebo.[3]
-
Assessments: Physiological and subject- and observer-rated measures were collected for 4 hours post-administration.[3]
Quantitative Data Summary:
| Drug | Dose | Key Subjective & Physiological Effects | Citation |
| Enadoline | 20, 40, 80, 160 µg/70 kg (i.m.) | Significantly increased sedation, confusion, and dizziness. Produced visual distortions and feelings of depersonalization. Increased urinary output. The 160 µg/70 kg dose was not tolerated and led to psychotomimetic effects. | [3] |
| Butorphanol | 1.5, 3, 6, 12 mg/70 kg (i.m.) | Effects were most similar to hydromorphone and shared few effects with Enadoline. | [3] |
| Hydromorphone | 1.5, 3, 6 mg/70 kg (i.m.) | Produced prototypic mu-opioid effects including respiratory depression, miosis, and euphoria. | [3] |
Mechanism of Action and Signaling Pathways
Enadoline exerts its effects by acting as a selective agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[4] The activation of KOR initiates two primary intracellular signaling cascades: the G-protein-dependent pathway and the β-arrestin-dependent pathway.[4] It is hypothesized that the therapeutic effects of KOR agonists, such as analgesia, are primarily mediated by the G-protein pathway, while the adverse effects, including dysphoria and sedation, are linked to the β-arrestin pathway.[4]
KOR Signaling Pathways
Experimental Workflow for Preclinical Analgesia Studies
Conclusion
The investigation into the therapeutic applications of Enadoline provides a valuable case study in the development of KOR agonists. While preclinical studies in animal models demonstrated significant promise for Enadoline as a potent analgesic and a potential neuroprotective agent, its clinical development was ultimately unsuccessful. The dose-limiting psychotomimetic effects, including dysphoria and visual distortions, observed in human trials, underscored the challenge of separating the therapeutic benefits from the adverse effects of centrally acting KOR agonists.
Future research in this area may focus on the development of peripherally restricted KOR agonists or biased agonists that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, potentially offering a safer therapeutic window. The extensive preclinical and clinical data generated for Enadoline remains a critical resource for guiding these future endeavors.
References
- 1. Neuroprotective effect of the kappa-agonist enadoline (CI-977) in rat models of focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
Enadoline Hydrochloride: A Technical Guide to Safety and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enadoline hydrochloride is a potent and selective agonist of the kappa-opioid receptor (KOR). It was investigated as a potential analgesic. However, its clinical development was discontinued (B1498344) due to dose-limiting adverse effects. This technical guide provides a comprehensive overview of the available safety and toxicology data for this compound, intended to inform researchers, scientists, and drug development professionals. While extensive proprietary toxicology data may not be publicly available due to its discontinued development, this guide synthesizes published preclinical and clinical findings to offer a detailed safety profile.
Mechanism of Action and Signaling Pathway
Enadoline exerts its effects by binding to and activating kappa-opioid receptors, which are G-protein coupled receptors. Activation of KORs initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This is followed by the modulation of ion channels, specifically the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively result in a reduction in neuronal excitability, which is the basis for its analgesic effects. However, KOR activation in different brain regions is also associated with the adverse effects observed clinically.
Preclinical Safety and Toxicology
A study in a rat model of postoperative pain demonstrated that Enadoline has potent antihyperalgesic and antiallodynic effects.[1] Notably, unlike morphine, Enadoline did not cause respiratory depression at the doses tested.[1] However, it did potentiate isoflurane-induced sleeping time, suggesting central nervous system depressant effects.[1]
General Experimental Protocols for Preclinical Toxicology Studies
While specific protocols for Enadoline are not available, the following sections describe standard OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicology studies, which would have likely been followed during its development.
Acute Oral Toxicity (Following OECD Guideline 420) [2][3][4][5]
-
Principle: To determine the short-term toxic effects of a single oral dose of a substance.
-
Test System: Typically rats, one sex (usually females).
-
Procedure: A sighting study is performed to determine the starting dose. Subsequently, groups of animals are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg). Observations for signs of toxicity are made for at least 14 days.
-
Endpoints: Clinical signs of toxicity, mortality, body weight changes, and gross pathology at necropsy.
Sub-chronic Oral Toxicity - 90-Day Study (Following OECD Guideline 408) [6][7][8][9][10]
-
Principle: To assess the cumulative toxic effects of a substance after repeated oral administration for 90 days.
-
Test System: Typically rodents (rats). At least 10 males and 10 females per group.
-
Procedure: The test substance is administered daily via gavage, in feed, or in drinking water at three or more dose levels, plus a control group.
-
Endpoints: Daily clinical observations, weekly body weight and food/water consumption, hematology, clinical biochemistry, urinalysis, ophthalmology, gross necropsy, organ weights, and histopathology of major organs and tissues.
Reproductive and Developmental Toxicity (Following OECD Guidelines 414, 415, 416) [11][12][13][14][15]
-
Principle: To evaluate the potential adverse effects of a substance on fertility, pregnancy, and development of the offspring.
-
Test System: Typically rats and/or rabbits.
-
Procedure:
-
Fertility and Early Embryonic Development (OECD 415): Dosing of males and females before and during mating and for females, through implantation.
-
Prenatal Development (OECD 414): Dosing of pregnant females during the period of organogenesis.
-
Two-Generation Study (OECD 416): Dosing of two generations of animals to assess effects on all phases of reproduction.
-
-
Endpoints: Mating performance, fertility indices, gestation length, litter size, pup viability, birth weights, and developmental landmarks in offspring. Maternal toxicity is also assessed.
Genetic Toxicology: In Vitro Chromosomal Aberration Test (Following OECD Guideline 473) [16][17][18][19][20]
-
Principle: To identify substances that cause structural damage to chromosomes in cultured mammalian cells.
-
Test System: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells, human lymphocytes).
-
Procedure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation. Cells are harvested at metaphase and chromosomes are examined for aberrations.
-
Endpoints: Frequency of chromosomal aberrations (e.g., breaks, gaps, exchanges).
Carcinogenicity Studies (Following OECD Guideline 451) [21][22][23][24][25]
-
Principle: To assess the carcinogenic potential of a substance after long-term exposure.
-
Test System: Typically rodents (rats and mice). At least 50 animals per sex per group.
-
Procedure: The test substance is administered daily for the majority of the animal's lifespan (e.g., 18-24 months) at three or more dose levels, plus a control group.
-
Endpoints: Survival, clinical signs, body weight, food consumption, and comprehensive histopathological examination for neoplastic lesions.
Clinical Safety and Toxicology
Clinical trials with this compound revealed a challenging safety and tolerability profile, which ultimately led to the cessation of its development.[26]
Human Clinical Trial Data
| Parameter | Finding | Reference |
| Study Population | Volunteers with polysubstance abuse histories | [27] |
| Dosing | Intramuscular doses of 20, 40, 80, and 160 µg/70 kg | [27] |
| Adverse Events | Sedation, confusion, dizziness, visual distortions, feelings of depersonalization, increased urinary output | [27] |
| Dose-Limiting Toxicity | The highest dose (160 µg/70 kg) was not tolerated and led to psychotomimetic effects. | [27] |
Summary of Clinical Adverse Events:
The most significant adverse events associated with Enadoline administration in humans are centrally mediated and characteristic of kappa-opioid receptor agonists. These include:
-
Psychotomimetic Effects: Visual distortions and feelings of depersonalization were prominent, particularly at higher doses.[27]
-
Dysphoria: A state of unease or dissatisfaction, a well-known side effect of kappa-opioid agonists, was a significant limiting factor.[26]
-
Sedation: Enadoline caused significant sedation.[27]
-
Cognitive Effects: Confusion and dizziness were commonly reported.[27]
-
Other Effects: Increased urinary output was also observed.[27]
The clinical development of several arylacetamide kappa-opioid agonists, including Enadoline, failed in Phase II trials due to these severe psychotomimetic effects, sedation, and dysphoria.[26]
Conclusion
This compound is a potent and selective kappa-opioid receptor agonist that demonstrated analgesic potential in preclinical models without the risk of respiratory depression associated with mu-opioid agonists. However, its clinical development was halted due to a narrow therapeutic window and the emergence of severe and dose-limiting adverse effects, including psychotomimetic symptoms, dysphoria, and sedation. The lack of publicly available, detailed quantitative preclinical toxicology data limits a full assessment of its safety profile. The information available from clinical trials strongly indicates that the central nervous system is the primary target for toxicity in humans. This technical guide provides a consolidated overview of the known safety and toxicology of this compound to aid researchers and professionals in the field of drug development.
References
- 1. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. ask-force.org [ask-force.org]
- 9. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 10. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 11. ecetoc.org [ecetoc.org]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. ecetoc.org [ecetoc.org]
- 16. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. nucro-technics.com [nucro-technics.com]
- 21. policycommons.net [policycommons.net]
- 22. quantics.co.uk [quantics.co.uk]
- 23. oecd.org [oecd.org]
- 24. mhlw.go.jp [mhlw.go.jp]
- 25. oecd.org [oecd.org]
- 26. Novel selective κ agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution of Enadoline Hydrochloride for In Vivo Studies
Application Note & Protocol: AN-EH-2025
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Enadoline hydrochloride is a potent and selective kappa-opioid receptor (KOR) agonist that has been investigated for its analgesic and neuroprotective properties. Due to its hydrophobic nature, dissolving this compound for in vivo studies, particularly for parenteral administration, requires a carefully selected vehicle to ensure complete solubilization, stability, and biocompatibility. This document provides a detailed protocol for the dissolution of this compound for in vivo research applications.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is provided in Table 1. The compound is sparingly soluble in aqueous solutions, necessitating the use of a co-solvent system for complete dissolution.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₃ClN₂O₃ | [1] |
| Molecular Weight | 432.99 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Temperature | -20°C (long term), 0°C (short term) | [2] |
Recommended Protocol for Dissolution for In Vivo Administration
This protocol describes the preparation of an this compound solution suitable for intravenous (i.v.) or intraperitoneal (i.p.) administration in rodents. The recommended vehicle is a co-solvent system composed of DMSO, PEG300, Tween 80, and saline. This vehicle is widely used for poorly water-soluble compounds in preclinical studies.[3][4]
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), USP grade
-
Polysorbate 80 (Tween 80), USP grade
-
Sterile 0.9% saline solution
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Syringe filters (0.22 µm), sterile
Procedure
-
Prepare the Vehicle:
-
In a sterile microcentrifuge tube, prepare the co-solvent vehicle by combining the components in the following ratio (v/v):
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline (0.9%)
-
-
Vortex the mixture thoroughly to ensure a homogenous solution.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
First, dissolve the this compound powder in the DMSO portion of the vehicle. For example, if preparing 1 ml of the final solution, dissolve the drug in 100 µl of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Sequentially add the PEG300, Tween 80, and finally the saline, vortexing after each addition to maintain a clear solution.
-
-
Sterilization and Final Preparation:
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Visually inspect the solution for any precipitation or cloudiness. If any is observed, the solution should not be used.
-
It is recommended to prepare the solution fresh on the day of the experiment.
-
Table 2: Example Dosing Calculation for a 25g Mouse
| Parameter | Value |
| Target Dose | 100 µg/kg (0.1 mg/kg) |
| Mouse Weight | 25 g (0.025 kg) |
| Total Dose per Mouse | 2.5 µg (0.0025 mg) |
| Desired Injection Volume (i.p.) | 100 µl (0.1 ml) |
| Required Concentration of Solution | 0.025 mg/ml |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study utilizing this compound.
Caption: Experimental workflow for in vivo studies with Enadoline.
Signaling Pathway
This compound exerts its effects by acting as an agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The activation of KOR initiates a signaling cascade that leads to the modulation of neuronal excitability.
Caption: this compound signaling pathway.
Safety Precautions
-
This compound is a potent opioid agonist and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO-containing solutions.
-
The maximum tolerated dose of the vehicle should be considered, particularly for chronic studies. The concentration of DMSO should be kept as low as possible.
References
Application Notes and Protocols for Enadoline in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enadoline (CI-977) is a potent and highly selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor involved in mediating analgesia, mood, and reward pathways. Its selectivity makes it a valuable tool for elucidating the role of the KOR system in various physiological and pathological processes. These application notes provide an overview of recommended dosages, detailed experimental protocols for key behavioral assays in rodents, and a summary of the underlying signaling pathways.
Mechanism of Action
Enadoline exerts its effects by activating the KOR, which is primarily coupled to the Gi/o alpha subunit of the heterotrimeric G-protein complex. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the dissociation of the Gβγ subunit can modulate ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability. The KOR system is also known to signal through β-arrestin pathways, which can mediate different downstream effects.
Data Presentation: Recommended Dosages
The following tables summarize recommended dosages of Enadoline for various behavioral studies in rodents, compiled from preclinical research. It is important to note that optimal doses may vary depending on the specific strain, sex, and age of the animals, as well as the experimental conditions.
| Behavioral Assay | Species | Route of Administration | Effective Dose Range | Observed Effects | Reference |
| Analgesia (Surgical Pain) | Rat | Intravenous (i.v.) | 1 - 100 µg/kg | Blocked development of thermal hyperalgesia, static and dynamic allodynia.[1] | [1] |
| Analgesia (Surgical Pain - Post-treatment) | Rat | Intravenous (i.v.) | 100 µg/kg | Blocked maintenance of hyperalgesia and allodynia.[1] | [1] |
| Neuroprotection (Focal Cerebral Ischemia) | Rat | Subcutaneous (s.c.) | 0.1 - 1.0 mg/kg | Dose-dependent reduction in cortical damage. | |
| Drug Discrimination | Squirrel Monkey | Intramuscular (i.m.) | 0.0017 mg/kg | Produced a reliable discriminative stimulus. |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental goals.
Hot Plate Test for Thermal Pain
Objective: To assess the analgesic effects of Enadoline on thermal nociception.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglas cylinder to confine the animal on the hot plate.
-
Timer.
-
Enadoline solution and vehicle control.
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).
-
Baseline Measurement: Gently place each animal on the hot plate and start the timer. Record the latency to the first sign of nociception, such as paw licking, jumping, or vocalization. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer Enadoline or vehicle control at the desired dose and route.
-
Post-treatment Measurement: At a predetermined time after drug administration (e.g., 15, 30, 60 minutes), repeat the hot plate test and record the latency.
-
Data Analysis: Compare the post-treatment latencies between the Enadoline-treated and vehicle-treated groups. An increase in latency indicates an analgesic effect.
Von Frey Test for Mechanical Allodynia
Objective: To evaluate the effect of Enadoline on mechanical sensitivity.
Materials:
-
Set of calibrated von Frey filaments.
-
Elevated wire mesh platform.
-
Plexiglas chambers to house the animals on the platform.
-
Enadoline solution and vehicle control.
Procedure:
-
Acclimation: Place the animals in the Plexiglas chambers on the wire mesh platform and allow them to acclimate for at least 30-60 minutes.
-
Baseline Measurement: Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw. Start with a filament below the expected threshold and continue until a withdrawal response is elicited. The force at which the animal withdraws its paw is recorded as the baseline threshold.
-
Drug Administration: Administer Enadoline or vehicle control.
-
Post-treatment Measurement: At specified time points after administration, repeat the von Frey test to determine the post-treatment withdrawal threshold.
-
Data Analysis: An increase in the paw withdrawal threshold in the Enadoline-treated group compared to the control group indicates an anti-allodynic effect.
Conditioned Place Preference (CPP) for Reward/Aversion
Objective: To assess the rewarding or aversive properties of Enadoline.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Video tracking software.
-
Enadoline solution and vehicle control.
Procedure:
-
Pre-conditioning (Baseline Preference): On day 1, place each animal in the central chamber and allow free access to all three chambers for a set duration (e.g., 15-30 minutes). Record the time spent in each chamber to determine any initial preference.
-
Conditioning: This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer Enadoline and confine the animal to one of the outer chambers (e.g., the initially non-preferred chamber) for a set period (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite chamber for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-conditioning (Preference Test): On the test day, place the animal in the central chamber with free access to all chambers (in a drug-free state). Record the time spent in each chamber for 15-30 minutes.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a rewarding effect (Conditioned Place Preference). A significant decrease suggests an aversive effect (Conditioned Place Aversion).
Visualizations: Signaling Pathways and Workflows
Kappa-Opioid Receptor Signaling Pathway
Caption: Simplified Kappa-Opioid Receptor (KOR) signaling cascade initiated by Enadoline.
General Workflow for a Rodent Behavioral Study
Caption: A typical experimental workflow for a rodent behavioral study involving drug administration.
References
Using Enadoline to Model Psychotomimetic Effects in Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enadoline (B54987) is a potent and selective kappa-opioid receptor (KOR) agonist that has been utilized in preclinical research to model the psychotomimetic effects observed in psychiatric disorders such as schizophrenia. Activation of KORs in the central nervous system is known to produce hallucinatory and dissociative states in humans, making KOR agonists like enadoline valuable tools for studying the neurobiology of psychosis and for the development of novel antipsychotic agents. These application notes provide detailed protocols and quantitative data for using enadoline to induce and study psychosis-like behaviors in animal models.
Data Presentation
The following tables summarize quantitative data from studies utilizing enadoline and other KOR agonists to model psychotomimetic effects in various animal models.
Table 1: Enadoline Dose-Response in Drug Discrimination Studies
| Animal Model | Drug Administration | Training Dose (mg/kg) | Effective Dose Range (mg/kg) | Antagonist (Dose, mg/kg) | Reference |
| Squirrel Monkey | Intramuscular (i.m.) | 0.0017 | 0.001 - 0.003 | nor-BNI (3-10), Quadazocine (0.03-3.0) | [1] |
Table 2: KOR Agonist Effects on Prepulse Inhibition (PPI) in Rats
| KOR Agonist | Animal Model | Drug Administration | Dose Range (mg/kg) | Effect on PPI | Antagonist (Dose, mg/kg) | Reference |
| U50,488 | Sprague-Dawley Rat | Subcutaneous (s.c.) | 1.25 - 5.0 | Dose-dependent reduction | norbinaltorphimine (10), Clozapine (5, 8) | [2][3] |
| U50,488, U69,593, Salvinorin A | Sprague-Dawley Rat | - | Various | No significant alteration | - | [4] |
Table 3: KOR Agonist Effects on Locomotor Activity in Rats
| KOR Agonist | Animal Model | Drug Administration | Dose Range (mg/kg) | Effect on Locomotor Activity | Reference |
| Spiradoline | Rat | - | 10 | Decreased | [5][6] |
| Enadoline, U69,593 | Monoamine-depleted Rat | - | - | Increased | [7] |
Signaling Pathways
Activation of the kappa-opioid receptor by enadoline initiates a cascade of intracellular signaling events. The primary mechanism involves the coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Furthermore, KOR activation can trigger β-arrestin-dependent pathways and the activation of mitogen-activated protein kinases (MAPK), such as p38, which are thought to contribute to the dysphoric and psychotomimetic effects.[8][9]
Experimental Protocols
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Prepulse inhibition is a measure of sensorimotor gating, which is often deficient in patients with schizophrenia. KOR agonists can disrupt PPI in rodents, modeling this aspect of psychosis.[2][10]
a. Animals:
-
Male Sprague-Dawley or Wistar rats (250-350 g).
b. Apparatus:
-
Startle response system with a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.
c. Procedure:
-
Habituation: Place the rat in the startle chamber and allow a 5-10 minute acclimation period with background white noise (65-70 dB).
-
Drug Administration: Administer enadoline or vehicle subcutaneously (s.c.) or intraperitoneally (i.p.). A dose-response study (e.g., 0.01, 0.03, 0.1 mg/kg) is recommended.
-
Testing Session (30 minutes post-injection):
-
The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 75-85 dB, 20 ms duration) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Locomotor Activity
Changes in locomotor activity can reflect the psychomotor agitation or retardation sometimes observed in psychosis. KOR agonists typically decrease spontaneous locomotor activity.[5][6]
a. Animals:
-
Male Sprague-Dawley or C57BL/6 mice (25-30 g).
b. Apparatus:
-
Open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam detection systems or video tracking software to measure distance traveled, rearing, and other locomotor parameters.
c. Procedure:
-
Habituation: Place the animal in the open-field arena for a 30-60 minute habituation period on the day before testing.
-
Drug Administration: Administer enadoline or vehicle (i.p. or s.c.). A dose-response study (e.g., 0.1, 0.3, 1.0 mg/kg) is recommended.
-
Testing Session: Immediately after injection, place the animal in the open-field arena and record locomotor activity for 60-120 minutes.
-
Data Analysis:
-
Analyze the total distance traveled, time spent in the center versus the periphery of the arena, and vertical activity (rearing). Data is typically binned in 5-10 minute intervals to assess the time course of the drug's effect.
-
Drug Discrimination
This paradigm assesses the subjective effects of a drug. Animals are trained to recognize the interoceptive cues of a specific drug and respond accordingly to receive a reward.
a. Animals:
-
Squirrel monkeys or rats.
b. Apparatus:
-
An operant conditioning chamber with two response levers and a mechanism for delivering a reward (e.g., food pellet or sweetened liquid).
c. Procedure:
-
Training:
-
Animals are trained to press one lever after the administration of the training drug (e.g., enadoline, 0.0017 mg/kg, i.m. for squirrel monkeys) and a second lever after the administration of vehicle (e.g., saline).
-
Correct lever presses are rewarded on a fixed-ratio schedule.
-
-
Testing:
-
Once the animals have learned to discriminate between the drug and vehicle, test sessions are conducted with various doses of enadoline or other test compounds to generate a dose-response curve.
-
The percentage of responses on the drug-appropriate lever is measured.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the psychotomimetic effects of enadoline in an animal model.
References
- 1. Enadoline discrimination in squirrel monkeys: effects of opioid agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kappa opioid receptor activation disrupts prepulse inhibition of the acoustic startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of kappa-opioid receptor ligands on prepulse inhibition and CRF-induced prepulse inhibition deficits in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of repeated opioid administration on locomotor activity: I. Opposing actions of mu and kappa receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kappa-opioid receptor agonists increase locomotor activity in the monoamine-depleted rat model of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 9. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 10. The effects of kappa-opioid receptor ligands on prepulse inhibition and CRF-induced prepulse inhibition deficits in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeled Enadoline in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enadoline is a potent and selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor implicated in pain, addiction, and mood disorders.[1][2] The study of Enadoline's interaction with the KOR is crucial for understanding its therapeutic potential and off-target effects. Radiolabeled Enadoline serves as an essential tool for in vitro binding assays to determine its affinity and selectivity for the KOR. These assays are fundamental in drug discovery for characterizing the binding properties of new chemical entities targeting the kappa-opioid system.
This document provides detailed protocols for the synthesis of a putative radiolabeled Enadoline derivative and its application in receptor binding assays.
Synthesis of Radiolabeled Enadoline
Proposed Synthesis of [¹¹C]Enadoline by N-methylation
Carbon-11 (B1219553) is a positron emitter with a short half-life of approximately 20.4 minutes, making it suitable for positron emission tomography (PET) studies and in vitro assays requiring high specific activity. The synthesis of [¹¹C]Enadoline can be envisioned through the N-methylation of a suitable des-methyl precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I).
Experimental Workflow for [¹¹C]Enadoline Synthesis
References
- 1. Novel selective κ agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a delta opioid agonist in [2H6], [2H4], [11C], and [14C] labeled forms | Semantic Scholar [semanticscholar.org]
- 4. Optimisation of [11C]-choline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Enadoline Hydrochloride in Non-Human Primate Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the administration of Enadoline hydrochloride, a potent and selective kappa-opioid receptor (KOR) agonist, in non-human primate (NHP) research. This document includes detailed information on drug preparation, administration routes, and dosages derived from published studies. It also outlines experimental protocols for assessing the cardiovascular and behavioral effects of Enadoline in species such as squirrel monkeys and rhesus macaques. Furthermore, a diagram of the putative signaling pathway of Enadoline is provided to facilitate a deeper understanding of its mechanism of action. This guide is intended to assist researchers in designing and executing well-controlled and reproducible preclinical studies involving this compound.
Introduction to this compound
This compound is a high-affinity, selective agonist for the kappa-opioid receptor. It belongs to the arylacetamide class of compounds. Its activity at the KOR makes it a valuable tool for investigating the physiological and behavioral roles of this receptor system in non-human primates, which serve as a critical translational model for human conditions. KOR agonists are being explored for their therapeutic potential in treating pain, addiction, and pruritus. However, their clinical use has been limited by side effects such as sedation, dysphoria, and psychotomimetic effects. Preclinical studies in NHPs are crucial for characterizing the pharmacological profile of KOR agonists like Enadoline and predicting their effects in humans.
Drug Preparation and Formulation
Proper preparation of this compound is critical for accurate and reproducible dosing. The following provides guidance on its formulation for in vivo studies.
2.1. Solubility and Vehicle Selection
This compound is a hydrochloride salt, which generally confers aqueous solubility. For intravenous (IV) and intramuscular (IM) injections in non-human primate studies, sterile saline (0.9% sodium chloride) is the recommended vehicle. If solubility issues arise, a small percentage of a co-solvent such as dimethyl sulfoxide (B87167) (DMSO) can be used, followed by dilution with sterile saline to the final desired concentration. It is imperative to ensure the final concentration of the co-solvent is within the acceptable limits for the chosen route of administration to avoid vehicle-induced effects.
2.2. Suggested Preparation Protocol
-
Aseptic Technique: All preparations should be performed in a sterile environment (e.g., a laminar flow hood) using sterile equipment and reagents to prevent contamination.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
For saline-based solutions, add the weighed this compound to a sterile vial. Add a small volume of sterile saline and vortex until the compound is completely dissolved. Bring the solution to the final desired volume with sterile saline.
-
If a co-solvent is necessary, first dissolve the this compound in the minimal required volume of DMSO. Once fully dissolved, slowly add sterile saline while vortexing to prevent precipitation, until the final volume and desired concentration are reached.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
Administration in Non-Human Primates
The choice of administration route and dosage will depend on the specific aims of the study. The following tables summarize reported dosages and their observed effects in non-human primates.
Quantitative Data Summary
| Species | Route | Dose Range | Observed Effects | Reference |
| Squirrel Monkey | IM | 0.0017 mg/kg | Discriminative stimulus effects | [1] |
| Squirrel Monkey | IV | 0.01 mg/kg | Increased heart rate | [2][3] |
| Rhesus Macaque | IV | N/A (Context from other KOR agonists) | Self-administration behavior | [4][5][6] |
Note: N/A indicates that while the species and experimental paradigm are relevant, specific dosage data for Enadoline was not found in the cited literature; however, these studies provide context for designing similar experiments.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound administration in non-human primates.
Drug Discrimination Studies in Squirrel Monkeys
This protocol is designed to assess the subjective effects of Enadoline by training animals to discriminate the drug from a vehicle.
4.1.1. Experimental Workflow
Caption: Workflow for a drug discrimination study.
4.1.2. Detailed Methodology
-
Subjects: Adult squirrel monkeys, individually housed with controlled lighting and diet.
-
Apparatus: Standard operant conditioning chambers equipped with two response levers, stimulus lights, and a food pellet dispenser.
-
Training:
-
Monkeys are first trained to press a lever for a food reward (e.g., banana-flavored pellets) on a fixed-ratio schedule.
-
Once responding is stable, discrimination training begins. Before each session, monkeys receive an intramuscular (IM) injection of either this compound (e.g., 0.0017 mg/kg) or saline.[1]
-
Responding on one lever is reinforced with food following drug administration, while responding on the other lever is reinforced after saline administration. The correct lever is counterbalanced across subjects.
-
Training continues until a criterion of high accuracy in discriminating the drug from saline is met (e.g., >80% correct responses for a block of sessions).
-
-
Testing:
-
Substitution Tests: Various doses of Enadoline or other test compounds are administered to determine if they produce discriminative stimulus effects similar to the training dose of Enadoline (i.e., generalization).
-
Antagonism Tests: A potential antagonist is administered prior to Enadoline to determine if it can block the discriminative stimulus effects.
-
Cardiovascular Monitoring in Conscious Squirrel Monkeys
This protocol allows for the assessment of the cardiovascular effects of Enadoline in awake, behaving monkeys.[2][3]
4.2.1. Experimental Workflow
Caption: Workflow for cardiovascular monitoring.
4.2.2. Detailed Methodology
-
Subjects: Adult squirrel monkeys.
-
Surgical Preparation:
-
Under general anesthesia and sterile surgical conditions, monkeys are implanted with chronic intravenous and arterial catheters (e.g., in the femoral or iliac vessels).[2]
-
Catheters are tunneled subcutaneously to exit on the back and are protected by a tether system.
-
A sufficient post-operative recovery period is allowed before experiments begin.
-
-
Experimental Procedure:
-
Monkeys are placed in a primate restraint chair and allowed to acclimate.
-
The arterial catheter is connected to a pressure transducer for continuous measurement of blood pressure (BP) and heart rate (HR).
-
A baseline recording period is established to ensure stable cardiovascular parameters.
-
This compound (e.g., 0.01 mg/kg) or vehicle is administered intravenously through the venous catheter.[2][3]
-
Cardiovascular parameters are continuously monitored and recorded for a set period following administration.
-
-
Data Analysis: Changes in heart rate and blood pressure from baseline are calculated and compared between drug and vehicle conditions using appropriate statistical methods.
Enadoline Signaling Pathway
Enadoline, as a kappa-opioid receptor agonist, is believed to initiate its cellular effects through the following signaling cascade.
Caption: Putative signaling pathway of Enadoline.
Pathway Description: Upon binding of Enadoline to the KOR, the associated Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels (e.g., activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels) and activate downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, agonist-bound KOR can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. β-arrestin binding can sterically hinder further G protein coupling, leading to receptor desensitization and internalization, and can also act as a scaffold for other signaling proteins, including components of the MAPK pathway.
Conclusion
The protocols and data presented in these application notes provide a foundation for conducting research with this compound in non-human primates. Adherence to detailed and standardized procedures is essential for obtaining reliable and reproducible data. Further research is warranted to fully elucidate the pharmacokinetic profile and the complete range of physiological and behavioral effects of Enadoline in various non-human primate species. This will ultimately contribute to a better understanding of the kappa-opioid system and the therapeutic potential of its ligands.
References
- 1. Enadoline discrimination in squirrel monkeys: effects of opioid agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of kappa opioid agonists alone and in combination with cocaine on heart rate and blood pressure in conscious squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of kappa opioid agonists alone and in combination with cocaine on heart rate and blood pressure in conscious squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of kappa opioids on cocaine self-administration by rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kappa opioid agonists reduce oxycodone self-administration in male rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application of Enadoline in Models of Pain and Analgesia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enadoline (B54987) is a potent and highly selective kappa-opioid receptor (KOR) agonist that has been investigated for its analgesic properties. Unlike mu-opioid receptor agonists, such as morphine, KOR agonists like Enadoline have shown potential for providing pain relief with a reduced risk of respiratory depression and abuse liability.[1][2][3] However, their clinical development has been hampered by central nervous system-mediated side effects, including sedation, dizziness, and dysphoria.[4][5][6] This document provides detailed application notes and experimental protocols for the use of Enadoline in preclinical models of pain and analgesia, summarizing key quantitative data and outlining methodologies for its evaluation.
Mechanism of Action: Kappa-Opioid Receptor Signaling
Enadoline exerts its analgesic effects by binding to and activating kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the inhibitory G-protein, Gi/o.[7][8] Activation of KORs leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain transmission. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, KOR activation promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels, resulting in hyperpolarization of the neuronal membrane and reduced neurotransmitter release.[8][9] While the analgesic effects are thought to be mediated primarily through G-protein signaling, the recruitment of β-arrestin2 may be associated with some of the undesirable side effects.[7][8]
Quantitative Data Summary
The analgesic efficacy of Enadoline has been evaluated in various preclinical pain models. The following tables summarize the quantitative data from these studies.
Table 1: Enadoline in a Rat Model of Postoperative Pain [1][3]
| Pain Modality | Administration Route | Timing of Administration | Effective Dose (MED) |
| Thermal Hyperalgesia | Intravenous (i.v.) | 15 min before surgery | ≤ 1 µg/kg |
| Static Allodynia | Intravenous (i.v.) | 15 min before surgery | 10 µg/kg |
| Dynamic Allodynia | Intravenous (i.v.) | 15 min before surgery | 10 µg/kg |
MED: Minimum Effective Dose
Table 2: Antinociceptive Effects of Enadoline in Different Pain Models [10]
| Pain Model | Species | Administration Route | Parameter | Finding |
| Formalin Test | Neonatal Rats | Not Specified | Antinociception | Potent antinociceptive agent; neonates were eight times more sensitive than adults. |
| Tail-Flick Test | Neonatal & Adult Rats | Not Specified | Antinociception | Less potent and less effective in neonates; adults were similarly insensitive. |
Experimental Protocols
Rat Model of Postoperative Pain (Incisional Pain)
This model is used to assess the efficacy of analgesics in a clinically relevant model of postoperative pain.[1][3]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps)
-
Enadoline solution
-
Vehicle control (e.g., saline)
-
Plantar test apparatus (for thermal hyperalgesia)
-
Cotton bud (for dynamic allodynia)
Procedure:
-
Anesthetize the rat using isoflurane.
-
Place the rat in a supine position.
-
Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting from the heel and extending towards the toes.
-
Suture the wound with a single stitch.
-
Administer Enadoline or vehicle intravenously 15 minutes before surgery.[1]
-
Allow the animal to recover from anesthesia.
-
Assess pain behaviors at various time points post-surgery (e.g., 2, 4, 24 hours).
Assessment of Pain Behaviors:
-
Thermal Hyperalgesia (Plantar Test):
-
Place the rat in a plastic chamber on a glass floor.
-
Apply a radiant heat source to the plantar surface of the incised paw.
-
Record the latency for the rat to withdraw its paw.
-
A shorter withdrawal latency in the incised paw compared to the contralateral paw indicates thermal hyperalgesia.
-
-
Static Mechanical Allodynia (Von Frey Test): [1][11]
-
Place the rat on an elevated mesh floor.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the incised paw.
-
The withdrawal threshold is the lowest force that elicits a paw withdrawal response.
-
A lower withdrawal threshold in the incised paw indicates mechanical allodynia.
-
-
Dynamic Mechanical Allodynia:
-
Lightly stroke the plantar surface of the incised paw with a cotton bud.
-
Record the presence or absence of a withdrawal response.
-
Formalin Test
The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the evaluation of analgesic effects on both acute nociceptive and inflammatory pain.[10]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Formalin solution (e.g., 5% in saline)
-
Enadoline solution
-
Vehicle control
-
Observation chamber with a transparent floor
-
Timer
Procedure:
-
Acclimate the rat to the observation chamber for at least 30 minutes.
-
Administer Enadoline or vehicle at a predetermined time before formalin injection.
-
Inject a small volume (e.g., 50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the rat back into the observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw for a set period (e.g., 60 minutes).
Data Analysis:
-
Phase 1 (Early Phase): The first 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors.
-
Phase 2 (Late Phase): Approximately 15-60 minutes post-injection, reflecting inflammatory processes and central sensitization.
-
The total time spent in nociceptive behaviors is calculated for each phase. A reduction in this time indicates an analgesic effect.
Conclusion
Enadoline demonstrates significant analgesic and antihyperalgesic effects in preclinical models of pain, particularly in postoperative and inflammatory pain states.[1][3][10] Its efficacy is mediated through the activation of kappa-opioid receptors. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of Enadoline and other KOR agonists for the management of pain. Further research is warranted to develop KOR agonists with an improved side-effect profile to enhance their clinical translatability.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Antinociceptive and response rate-altering effects of kappa opioid agonists, spiradoline, enadoline and U69,593, alone and in combination with opioid antagonists in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. von Frey testing [bio-protocol.org]
- 5. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 6. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 9. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Analysis of the antinociceptive actions of the kappa-opioid agonist enadoline (CI-977) in neonatal and adult rats: comparison to kappa-opioid receptor mRNA ontogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enadoline Hydrochloride in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Enadoline (B54987) hydrochloride, a selective kappa-opioid receptor (KOR) agonist, in neuroprotection research. This document includes its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Introduction
Enadoline hydrochloride is a potent and selective agonist for the kappa-opioid receptor (KOR).[1] Its neuroprotective properties have been investigated primarily in the context of cerebral ischemia. The proposed mechanism for its protective effects involves the modulation of neurotransmitter release and intracellular signaling cascades that are activated during ischemic events.
Mechanism of Action
Enadoline exerts its neuroprotective effects through the activation of KORs, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins.[2][3] The activation of KOR by Enadoline initiates a signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]
-
Modulation of Ion Channels: KOR activation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.[2][3] This results in neuronal hyperpolarization and a reduction in calcium influx, which is a key event in excitotoxicity.
-
Inhibition of Glutamate (B1630785) Release: A primary hypothesis for Enadoline's neuroprotective action is its ability to inhibit the release of the excitatory neurotransmitter glutamate in the ischemic penumbra.[4]
-
Activation of MAP Kinase Pathways: KOR signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways, such as p38.[2]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound in various neuroprotection models.
In Vivo Efficacy in Focal Cerebral Ischemia (Rat)
| Dosage | Model | Outcome Measures | Result |
| 0.1, 0.3, and 1.0 mg/kg (s.c.) 30 min prior to ischemia | Permanent Middle Cerebral Artery Occlusion (MCAO) | Cortical Damage at 4 hours | Dose-dependent reduction in cortical damage.[5] |
| 1.0 mg/kg (s.c.) pretreatment followed by 0.17 mg/kg/h (s.c.) continuous infusion | Permanent MCAO | Infarct Volume and Brain Swelling at 24 hours | Reduction in infarct volume by 37.4% and brain swelling by 47.8% compared to controls.[5] |
In Vivo Efficacy in Focal Cerebral Ischemia (Cat)
| Dosage | Model | Outcome Measures | Result |
| 0.3 mg/kg (i.v.) pretreatment followed by 0.15 mg/kg/h continuous infusion | Permanent MCAO | Extracellular Glutamate, Aspartate, and GABA | Significantly attenuated the ischemia-induced increases in these neurotransmitters in the focal ischemic penumbra.[4] |
Experimental Protocols
In Vivo Neuroprotection Study: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
4-0 nylon monofilament suture with a silicone-coated tip
-
Surgical instruments (scissors, forceps, vessel clips)
-
Heating pad
-
Rectal probe for temperature monitoring
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂. Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA with vessel clips.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 silicone-coated nylon suture through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt.
-
Remove the vessel clips from the CCA and ICA.
-
-
Drug Administration: Administer this compound or vehicle (sterile saline) subcutaneously (s.c.) 30 minutes prior to MCAO. For continuous infusion studies, use a subcutaneous osmotic pump.
-
Post-operative Care: After the desired period of occlusion, the suture can be withdrawn for reperfusion studies. Suture the incision and allow the animal to recover in a warm cage. Monitor for neurological deficits.
-
Assessment of Infarct Volume: At the end of the experiment (e.g., 24 hours), euthanize the animal and remove the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red). Quantify the infarct volume using image analysis software.
Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: Signaling pathway of the kappa-opioid receptor activated by Enadoline.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for in vivo assessment of Enadoline's neuroprotective effects.
References
- 1. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationship between glutamate release and cerebral blood flow after focal cerebral ischaemia in the cat: effect of pretreatment with enadoline (a kappa receptor agonist) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of the kappa-agonist enadoline (CI-977) in rat models of focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Enadoline as a Pharmacological Tool for Kappa-Opioid Receptor Function Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enadoline is a potent and highly selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) belonging to the opioid receptor family. Its selectivity makes it an invaluable pharmacological tool for elucidating the function and signaling of the KOR. Activation of the KOR is associated with analgesia, but also with centrally-mediated side effects such as sedation and dysphoria.[1][2] The KOR is canonically coupled to Gi/o proteins, which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Furthermore, agonist binding can also trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization and can initiate distinct signaling cascades.[5][6][7] Understanding the differential activation of these pathways (biased agonism) is a key area of research in developing safer analgesics.
These application notes provide a comprehensive guide to utilizing Enadoline in a suite of in vitro receptor function assays to characterize its pharmacological profile at the KOR. The protocols detailed below are foundational for determining key parameters such as binding affinity (Ki), functional potency (EC50), and efficacy (Emax) in G protein-dependent and β-arrestin-mediated signaling pathways.
Data Presentation
The following tables summarize the pharmacological parameters of Enadoline and other common KOR ligands in key receptor function assays. These values are essential for comparing the potency and efficacy of novel compounds against a well-characterized agonist.
Table 1: Radioligand Binding Affinity for Kappa-Opioid Receptor
| Compound | Radioligand | Cell Line | Ki (nM) |
| Enadoline | [3H]-U69,593 | CHO-KOR | Data not available |
| U69,593 | [3H]-U69,593 | CHO-hKOR | ~4 |
| Dynorphin A | [3H]-U69,593 | CHO-hKOR | Data not available |
Table 2: G Protein Activation at the Kappa-Opioid Receptor (GTPγS Binding Assay)
| Compound | Cell Line | EC50 (nM) | Emax (% of U69,593) |
| Enadoline | CHO-KOR | Data not available | Data not available |
| U69,593 | CHO-hKOR | ~8 | 100% |
| Dynorphin A | CHO-hKOR | ~1-6 | ~100% |
Table 3: Inhibition of Forskolin-Stimulated cAMP Accumulation
| Compound | Cell Line | IC50 (nM) | Emax (% Inhibition) |
| Enadoline | CHO-KOR | Data not available | Data not available |
| Spiradoline | CHO-ratKOR | ~2.5 (pIC50 8.62) | ~47% |
| U69,593 | CHO-hKOR | ~17 | Data not available |
Table 4: β-Arrestin 2 Recruitment to the Kappa-Opioid Receptor
| Compound | Assay Platform | Cell Line | EC50 (nM) | Emax (% of U69,593) |
| Enadoline | PathHunter | U2OS-hKOR | Data not available | Data not available |
| U69,593 | PathHunter | U2OS-hKOR | ~85 | 100% |
| Salvinorin A | PathHunter | U2OS-hKOR | ~14.5 | ~100% |
Note: "Data not available" indicates that specific quantitative values for Enadoline in these standardized assays were not found in the searched literature. Researchers are encouraged to determine these values experimentally.
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Cascade
Activation of the KOR by an agonist like Enadoline initiates a cascade of intracellular events. The canonical pathway involves the activation of inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. The dissociated Gβγ subunits can also modulate other effectors, such as ion channels. Concurrently, agonist binding can promote the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which facilitates the recruitment of β-arrestin. β-arrestin binding can lead to receptor internalization and desensitization, as well as initiate G protein-independent signaling, for instance, through the MAPK pathway.[4][6][8][9]
Experimental Protocols
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of Enadoline for the KOR by measuring its ability to compete with a radiolabeled ligand.
References
- 1. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupling of the cloned rat kappa-opioid receptor to adenylyl cyclase is dependent on receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 5. Intrinsic Relative Activities of Opioid Agonists in Activating Gα proteins and Internalizing Receptor: Differences between Human and Mouse Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein signaling-biased agonism at the κ-opioid receptor is maintained in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
Application Notes and Protocols for In Vivo Microdialysis with Enadoline to Measure Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enadoline is a potent and selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in modulating a variety of neurological processes, including pain perception, mood, and reward pathways. Understanding the in vivo effects of Enadoline on neurotransmitter release is crucial for elucidating its mechanism of action and therapeutic potential. In vivo microdialysis is a powerful technique that allows for the sampling and quantification of extracellular neurotransmitters in specific brain regions of awake, freely moving animals. This document provides detailed application notes and protocols for conducting in vivo microdialysis studies to measure the effects of Enadoline on the release of key neurotransmitters: dopamine (B1211576) (DA), acetylcholine (B1216132) (ACh), and glutamate (B1630785).
Activation of KORs has been shown to modulate the release of several neurotransmitters. Generally, KOR agonists inhibit the release of dopamine and glutamate while their effects on acetylcholine can be more complex, depending on the specific brain region and experimental conditions. These modulatory effects are central to the potential therapeutic applications of KOR agonists in conditions such as addiction, depression, and pain.
Experimental Protocols
General In Vivo Microdialysis Protocol in Rats
This protocol outlines the essential steps for performing in vivo microdialysis in rats to study the effects of Enadoline. Specific parameters for different neurotransmitters are detailed in subsequent sections.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Enadoline solution
-
Analytical system (e.g., HPLC with electrochemical or fluorescence detection, or LC-MS/MS)
Procedure:
-
Animal Surgery and Guide Cannula Implantation:
-
Anesthetize the rat using isoflurane (B1672236) (or other suitable anesthetic) and mount it in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull above the target brain region (e.g., striatum, nucleus accumbens, prefrontal cortex, or hippocampus).
-
Slowly lower the guide cannula to the desired coordinates and secure it to the skull with dental cement and anchor screws.
-
Allow the animal to recover for at least 48-72 hours post-surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (typically 1-2 µL/min)[1].
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
-
Sample Collection and Drug Administration:
-
Collect dialysate samples at regular intervals (e.g., 10-20 minutes per fraction).
-
After establishing a stable baseline (typically 3-4 samples), administer Enadoline. Administration can be systemic (e.g., intraperitoneal or subcutaneous injection) or local via reverse dialysis (including Enadoline in the aCSF).
-
Continue collecting dialysate samples for a designated period post-administration to monitor changes in neurotransmitter levels.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples using an appropriate analytical technique to quantify the concentration of the neurotransmitter of interest.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with formalin.
-
Slice the brain and stain the tissue to verify the correct placement of the microdialysis probe.
-
Specific Protocols for Neurotransmitter Measurement
1. Dopamine (DA) Measurement in the Striatum
-
Target Brain Region: Dorsal Striatum (Caudate-Putamen)
-
aCSF Composition: Standard aCSF.
-
Analytical Method: HPLC with electrochemical detection.
-
Expected Effect of Enadoline: Activation of KORs on dopaminergic terminals is expected to inhibit dopamine release.
2. Acetylcholine (ACh) Measurement in the Hippocampus
-
Target Brain Region: Dorsal Hippocampus
-
aCSF Composition: Standard aCSF containing an acetylcholinesterase inhibitor (e.g., 10 µM neostigmine) to prevent ACh degradation and allow for detectable levels[2].
-
Analytical Method: HPLC with an enzymatic reactor and electrochemical detection.
-
Expected Effect of Enadoline: The effect of KOR activation on ACh release can be complex. Based on studies with the KOR agonist U-50,488H, Enadoline may counteract decreases in acetylcholine release induced by nicotinic antagonists[3].
3. Glutamate Measurement in the Nucleus Accumbens
-
Target Brain Region: Nucleus Accumbens Core
-
aCSF Composition: Standard aCSF.
-
Analytical Method: HPLC with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).
-
Expected Effect of Enadoline: KOR activation is generally found to inhibit glutamate release[4][5].
Data Presentation
Due to the limited availability of specific in vivo microdialysis data for Enadoline, the following tables summarize expected quantitative effects based on studies with the selective kappa-opioid agonist U-50,488H, which shares a similar pharmacological profile. It is crucial to note that these values are illustrative and actual results with Enadoline may vary.
Table 1: Effect of U-50,488H on Cocaine-Induced Dopamine Overflow in the Rat Caudate-Putamen [6]
| Treatment Group | Peak Dopamine Level (% of Baseline) |
| Saline + Cocaine | ~250% |
| U-50,488H (5 mg/kg) + Cocaine | ~150% (attenuated) |
Table 2: Effect of U-50,488H on Mecamylamine-Induced Changes in Hippocampal Acetylcholine Release [3]
| Treatment | Change in Acetylcholine Release | Effect of U-50,488H (0.17 or 0.51 µmol/kg s.c.) |
| Mecamylamine | Significant Decrease | Completely blocked the decrease |
Table 3: General Expected Effect of KOR Agonists on Neurotransmitter Release
| Neurotransmitter | Brain Region | Expected Effect of Enadoline |
| Dopamine | Striatum / Nucleus Accumbens | Decrease |
| Acetylcholine | Hippocampus | Modulatory (e.g., counteracting decreases) |
| Glutamate | Nucleus Accumbens / Hippocampus | Decrease |
Mandatory Visualizations
Experimental Workflow
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholine release in the rat hippocampus as measured by the microdialysis method correlates with motor activity and exhibits a diurnal variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of U-50,488H on scopolamine-, mecamylamine- and dizocilpine-induced learning and memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. ahajournals.org [ahajournals.org]
- 6. AGE-DEPENDENT EFFECTS OF κ-OPIOID RECEPTOR STIMULATION ON COCAINE-INDUCED STEREOTYPED BEHAVIORS AND DOPAMINE OVERFLOW IN THE CAUDATE-PUTAMEN: AN IN VIVO MICRODIALYSIS STUDY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antinociceptive Effects of Enadoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enadoline (B54987) (CI-977) is a potent and selective agonist for the kappa-opioid receptor (KOR), which has been investigated for its antinociceptive (pain-relieving) properties.[1] Unlike mu-opioid agonists, such as morphine, KOR agonists like Enadoline do not typically produce euphoria, reducing the potential for abuse. However, their clinical development has been hampered by side effects like sedation, dysphoria, and psychotomimetic effects.[2][3] This document provides detailed application notes and experimental protocols for evaluating the antinociceptive effects of Enadoline in preclinical research.
In Vivo Antinociceptive Assays
A variety of in vivo models are used to assess the analgesic properties of Enadoline by measuring the response of animals to noxious stimuli.
Thermal Nociception Assays
These assays evaluate the response to painful heat stimuli and are effective for assessing centrally acting analgesics.[4]
The tail-flick test measures the latency of an animal to withdraw its tail from a source of thermal stimulation.[5]
Experimental Protocol:
-
Habituation: Acclimate the mouse or rat to the testing environment for at least 30 minutes to reduce stress.[6]
-
Baseline Latency: Gently restrain the animal and place the distal portion of its tail on the heat source (e.g., a radiant light beam or a thermostatically controlled water bath).[1][5] Record the time it takes for the animal to flick its tail. A cut-off time (typically 15-20 seconds) should be established to prevent tissue damage.[1]
-
Drug Administration: Administer Enadoline or the vehicle control through the desired route (e.g., intraperitoneally, intravenously).
-
Post-Treatment Latency: At predetermined time points after drug administration, measure the tail-flick latency again.
-
Data Analysis: The results are often expressed as the percentage of maximum possible effect (%MPE).
This test measures the reaction time of an animal placed on a heated surface, typically by observing behaviors like paw licking or jumping.[4]
Experimental Protocol:
-
Apparatus: Use a hot plate apparatus with the temperature maintained at a constant, noxious level (e.g., 52.5°C or 55±1°C).[7][8]
-
Baseline Reaction Time: Place the animal on the hot plate and start a timer. Observe the animal for characteristic pain responses such as licking a hind paw or jumping.[7] Record the latency to the first response. A cut-off time (e.g., 60 seconds) is used to prevent injury.[7]
-
Drug Administration: Administer Enadoline or vehicle control.
-
Post-Treatment Reaction Time: Measure the reaction time at various intervals after drug administration.
-
Data Analysis: The increase in latency to respond is indicative of an antinociceptive effect.
Chemical Nociception Assays
These assays use chemical irritants to induce a pain response.
This test is a screening method for analgesic drugs where an intraperitoneal injection of acetic acid induces characteristic abdominal constrictions (writhing).[9][10]
Experimental Protocol:
-
Drug Administration: Administer Enadoline or a vehicle control to the animals.
-
Induction of Writhing: After a set period (e.g., 30 minutes), inject a solution of acetic acid (e.g., 1%) intraperitoneally.[9]
-
Observation: Immediately after the acetic acid injection, place the animal in an observation chamber and count the number of writhes over a defined period (e.g., 10-20 minutes).[9][11] A writhe is characterized by a stretching of the abdomen and/or extension of the hind limbs.[11]
-
Data Analysis: The analgesic effect is quantified by the reduction in the number of writhes in the drug-treated group compared to the control group.
The formalin test is used to assess pain responses to a persistent chemical stimulus and can differentiate between neurogenic and inflammatory pain.[9]
Experimental Protocol:
-
Drug Administration: Pre-treat the animals with Enadoline or a vehicle.
-
Formalin Injection: After the pre-treatment period, inject a dilute formalin solution (e.g., 2.5%) into the plantar surface of one of the animal's hind paws.[9]
-
Observation: Observe the animal's behavior immediately after the injection. The pain response is quantified by measuring the time the animal spends licking or biting the injected paw. The observation period is divided into two phases:
-
Data Analysis: A reduction in the duration of paw licking in either phase indicates an antinociceptive effect.
Quantitative Data Summary
The following tables summarize the quantitative data for Enadoline's antinociceptive effects from various preclinical studies.
Table 1: Antinociceptive Effects of Enadoline in Rodent Models
| Assay | Species | Route of Administration | Effective Dose Range | ED50 | Citation |
| Formalin Test (Neonatal) | Rat | Not Specified | Potent antinociceptive agent | More sensitive than adults | [12] |
| Formalin Test (Adult) | Rat | Not Specified | Potent antinociceptive agent | Less sensitive than neonates | [12] |
| Tail-Flick Test (Neonatal & Adult) | Rat | Not Specified | Less potent and effective | Insensitive in both age groups | [12] |
| Post-surgical Pain (Thermal Hyperalgesia) | Rat | i.v. | 1-100 µg/kg | < 1 µg/kg | [13] |
| Post-surgical Pain (Static Allodynia) | Rat | i.v. | 1-100 µg/kg | 10 µg/kg | [13] |
| Post-surgical Pain (Dynamic Allodynia) | Rat | i.v. | 1-100 µg/kg | 10 µg/kg | [13] |
| Hot Plate Test | Mouse | i.p. | Not Specified | 0.4 mg/kg | [2] |
| Acetic Acid Writhing Test | Mouse | i.p. | Not Specified | 0.1 mg/kg | [2] |
Table 2: Effects of Enadoline in a Human Study
| Parameter | Route of Administration | Doses | Observed Effects | Citation |
| Pharmacodynamic Effects | Intramuscular | 20, 40, 80, 160 µg/70 kg | Increased sedation, confusion, dizziness, visual distortions, depersonalization, increased urinary output. Psychotomimetic effects at the highest dose. | [3][14] |
In Vitro Receptor Binding Assay
Receptor binding assays are essential for determining the affinity and selectivity of Enadoline for the kappa-opioid receptor.[15] These are typically competitive inhibition assays using a radiolabeled ligand.[15]
Experimental Protocol:
-
Receptor Preparation: Prepare cell membranes from tissues or cell lines expressing the kappa-opioid receptor.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled KOR ligand (e.g., [-3H]U69,593), and varying concentrations of unlabeled Enadoline.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.[15]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of Enadoline that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated to reflect the affinity of Enadoline for the receptor.
Signaling Pathway and Experimental Workflows
Signaling Pathway of Enadoline
Enadoline exerts its effects by binding to and activating the kappa-opioid receptor, which is a G protein-coupled receptor (GPCR).[16] KOR activation is primarily coupled to the Gi/Go family of G proteins.[16] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, including the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. These actions result in hyperpolarization and reduced neuronal excitability, which underlies the antinociceptive effects. Evidence also suggests that G protein signaling primarily mediates the therapeutic analgesic effects, while β-arrestin2-dependent signaling may be responsible for adverse effects like dysphoria.[16]
Caption: Enadoline's signaling cascade.
General Workflow for In Vivo Antinociceptive Testing
Caption: In vivo antinociceptive testing workflow.
Workflow for Receptor Binding Assay
Caption: Receptor binding assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel selective κ agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. Tail-flick test [protocols.io]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 9. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Analysis of the antinociceptive actions of the kappa-opioid agonist enadoline (CI-977) in neonatal and adult rats: comparison to kappa-opioid receptor mRNA ontogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. merckmillipore.com [merckmillipore.com]
- 16. κ-opioid receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Improving the solubility of Enadoline hydrochloride in aqueous solutions.
Technical Support Center: Enadoline Hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with this compound, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A: this compound is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1][2] Structurally, it is a complex organic molecule. From a solubility standpoint, it is known to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but is poorly soluble in water and aqueous buffers.[3][4] This low aqueous solubility is a common challenge during in-vitro and in-vivo experimental setup.
Q2: I dissolved this compound in DMSO for my stock solution, but it precipitated when I diluted it into my aqueous cell culture media. Why did this happen?
A: This phenomenon is known as "precipitation upon dilution" and is common for compounds that are poorly water-soluble.[5] While this compound dissolves readily in 100% DMSO, this solvent is highly miscible with water. When you add the DMSO stock to an aqueous buffer or media, the final concentration of DMSO is significantly lowered. The compound is no longer in its preferred solvent environment and, if its concentration exceeds its solubility limit in the final aqueous solution, it will precipitate out.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?
A:
-
Kinetic Solubility is determined by diluting a high-concentration DMSO stock solution into an aqueous buffer and measuring the concentration of the compound that remains in solution after a short incubation period (e.g., 1-2 hours).[6][7] This method mimics the conditions of many high-throughput screening and in-vitro assays.[8]
-
Thermodynamic Solubility is the true equilibrium solubility, measured by adding an excess of the solid compound to a buffer and allowing it to equilibrate for an extended period (24 hours or more) until the concentration of the dissolved compound is constant.[5]
For most initial lab experiments and in-vitro assays, kinetic solubility is the more practically relevant measure as it reflects the conditions under which the compound will be used.[8]
Troubleshooting Guide: Improving Aqueous Solubility
This section addresses specific problems you may encounter and provides actionable solutions.
Problem 1: My this compound solution is cloudy or has visible precipitate after dilution in PBS (pH 7.4).
This indicates that the compound's concentration is above its kinetic solubility limit in the final buffer.
Solutions:
-
Reduce the Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment to a level below its solubility limit.
-
Increase the Percentage of Co-solvent: The presence of a small amount of an organic solvent can significantly increase the solubility of hydrophobic compounds.[9]
-
DMSO: While preparing the stock in 100% DMSO is standard, ensure the final concentration of DMSO in your aqueous solution is kept as low as possible (typically <1%, ideally <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Ethanol or PEG 400: These are other common co-solvents that can be used.[9] Experiment with small percentages in your final solution.
-
-
Adjust the pH: The solubility of ionizable compounds can be pH-dependent. Although specific data for Enadoline is not provided, systematically testing solubility in buffers with different pH values (e.g., pH 5.0, 6.5, 7.4, 8.0) can reveal an optimal range.
-
Use of Solubilizing Excipients: For formulation development, complexation with agents like cyclodextrins can be employed to form inclusion complexes that have enhanced aqueous solubility.[10]
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution | Key Consideration |
| Precipitation after dilution | Concentration exceeds kinetic solubility in the final aqueous buffer. | 1. Lower the final compound concentration. 2. Increase the final co-solvent (e.g., DMSO) percentage. | Keep final DMSO concentration below levels that affect the assay (usually <0.5-1%). |
| Cloudy/Hazy Solution | Formation of fine, colloidal particles. | 1. Use a pH-adjusted buffer. 2. Incorporate a non-ionic surfactant (e.g., Tween® 80 at 0.01-0.1%). | Surfactants can interfere with some biological assays; run appropriate vehicle controls. |
| Inconsistent Assay Results | Compound is not fully dissolved, leading to variable effective concentrations. | 1. Confirm complete dissolution of stock. 2. Perform a kinetic solubility assay to determine the working solubility limit. | Always prepare fresh dilutions from a clear stock solution for each experiment. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using UV-Vis Spectrophotometry
This protocol outlines a method to determine the kinetic solubility of this compound in a specific aqueous buffer.[8][11]
Materials:
-
This compound
-
DMSO (Anhydrous)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well filter plates (e.g., Millipore MultiScreen® Solubility filter plates)
-
96-well UV-compatible collection plates
-
UV-Vis Plate Reader
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure it is fully dissolved.
-
Prepare Calibration Standards: In a 96-well plate, prepare a set of calibration standards by diluting the 10 mM stock solution in a 50:50 mixture of Acetonitrile:Water or another suitable solvent in which the compound is freely soluble.
-
Sample Preparation:
-
Add 196 µL of your chosen aqueous buffer to the wells of the 96-well filter plate.
-
Add 4 µL of the 10 mM DMSO stock solution to each well. This results in a final concentration of 200 µM with 2% DMSO.
-
Prepare in duplicate or triplicate.
-
-
Incubation: Seal the plate and place it on a plate shaker at room temperature (or 37°C) for 2 hours.
-
Filtration: Place the filter plate on top of a 96-well UV-compatible collection plate. Centrifuge to filter the solution and remove any precipitated compound.
-
Measurement:
-
Transfer an equal volume of the filtrate from the collection plate and the calibration standards to a final UV plate.
-
Measure the UV absorbance at the compound's λmax.
-
-
Data Analysis: Use the calibration curve to determine the concentration of this compound in the filtered samples. This concentration is the kinetic solubility under the tested conditions.
Visualizations: Workflows and Signaling Pathways
Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for troubleshooting the solubility of this compound.
Caption: A workflow for preparing and troubleshooting Enadoline HCl solutions.
Enadoline Signaling at the Kappa-Opioid Receptor (KOR)
Enadoline acts as an agonist at the KOR, which is a G-protein coupled receptor (GPCR). Its activation initiates two primary signaling cascades.[12][13] The G-protein pathway is associated with the desired analgesic effects, while the β-arrestin pathway is linked to adverse effects like dysphoria.[13][14]
Caption: Simplified signaling pathways of the Kappa-Opioid Receptor (KOR).
References
- 1. Enadoline - Wikipedia [en.wikipedia.org]
- 2. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound supplier |CAS: 124439-07-2, 124378-77-4 (free base) |κ-opioid Agonist| AOBIOUS [aobious.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. κ-opioid receptor - Wikipedia [en.wikipedia.org]
How to minimize the dysphoric side effects of Enadoline in animal models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Enadoline in animal models and encountering its dysphoric side effects.
Troubleshooting Dysphoric Side Effects of Enadoline
Issue: Animals exhibit significant conditioned place aversion (CPA) or increased intracranial self-stimulation (ICSS) thresholds, indicating dysphoria, which confounds the primary experimental outcomes.
Solutions:
Several strategies can be employed to mitigate the dysphoric effects of Enadoline. The appropriate method will depend on the specific research question and experimental design.
-
Co-administration with a Kappa-Opioid Receptor (KOR) Antagonist: This is the most direct method to counteract Enadoline-induced dysphoria. The long-acting, selective KOR antagonist nor-binaltorphimine (nor-BNI) is commonly used.
-
Utilization of a G-Protein Biased KOR Agonist: Emerging research suggests that the dysphoric effects of KOR agonists are mediated through the β-arrestin2 signaling pathway, while the desired analgesic effects are primarily G-protein mediated. Employing a G-protein biased agonist can therefore separate these effects.
-
Inhibition of Downstream Signaling Pathways: The dysphoric effects of KOR activation have been linked to the activation of p38 MAP kinase. Pharmacological inhibition of this pathway may reduce aversive behaviors.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is Enadoline and why does it cause dysphoria?
Enadoline is a potent and selective agonist for the kappa-opioid receptor (KOR). Activation of KORs, particularly in brain regions associated with mood and reward such as the ventral tegmental area (VTA) and nucleus accumbens, leads to a decrease in dopamine (B1211576) release. This reduction in dopaminergic activity is thought to be a primary mechanism underlying the dysphoric, anhedonic, and aversive states observed in animal models.
Q2: How can I measure the dysphoric effects of Enadoline in my animal model?
The two most common behavioral paradigms to assess dysphoria and aversive states in rodents are:
-
Conditioned Place Aversion (CPA): This test measures the association of a specific environment with the aversive effects of a drug. Animals will avoid a chamber where they previously received Enadoline.
-
Intracranial Self-Stimulation (ICSS): This paradigm assesses the reward threshold of the brain's pleasure centers. Dysphoric compounds like Enadoline increase the threshold of electrical stimulation required for an animal to experience reward, indicating an anhedonic state.
Troubleshooting & Experimental Design
Q3: My CPA results with Enadoline are highly variable. What can I do to improve consistency?
High variability in CPA can be due to several factors. Ensure that:
-
Apparatus is unbiased: Before conditioning, animals should show no innate preference for either chamber.
-
Conditioning sessions are consistent: Maintain the same duration and handling procedures for all animals.
-
Dosing is accurate: Ensure precise and consistent administration of Enadoline.
-
Counterbalancing: The drug-paired and vehicle-paired chambers should be counterbalanced across your experimental groups.
Q4: I want to use a KOR antagonist to block Enadoline's dysphoria. What is a recommended compound and dose?
Nor-binaltorphimine (nor-BNI) is a widely used long-acting KOR antagonist. A single administration can block KOR-mediated effects for several weeks. A common dose in mice is 10 mg/kg administered subcutaneously (s.c.) 16 hours prior to the experiment to ensure full antagonist activity.[1][2]
Q5: Are there alternatives to traditional KOR antagonists for mitigating dysphoria?
Yes, a promising alternative is the use of G-protein biased KOR agonists. These compounds are designed to preferentially activate the G-protein signaling pathway, which is associated with analgesia, while avoiding the β-arrestin2 pathway linked to dysphoria.
Quantitative Data Summary
The following tables summarize representative data from studies using the selective KOR agonist U50,488, which is structurally and functionally similar to Enadoline, demonstrating its aversive effects and their mitigation.
Table 1: Conditioned Place Aversion (CPA) Induced by a KOR Agonist (U50,488) in Mice
| Treatment Group | Dose (mg/kg, s.c.) | CPA Score (Time in Drug-Paired Chamber - Time in Saline-Paired Chamber, in seconds) |
| Saline | - | +15.3 ± 20.1 |
| U50,488 | 2.5 | -150.2 ± 35.5 |
| U50,488 | 5.0 | -180.7 ± 42.1 |
| U50,488 | 10.0 | -210.4 ± 38.9* |
*Data are representative and compiled for illustrative purposes. *p < 0.05 compared to Saline group. A negative score indicates aversion.
Table 2: Effect of a KOR Antagonist (nor-BNI) on KOR Agonist-Induced CPA
| Pre-treatment | Treatment | Dose (mg/kg, s.c.) | CPA Score (seconds) |
| Vehicle | Saline | - | +10.5 ± 15.2 |
| Vehicle | U50,488 | 10.0 | -195.6 ± 30.8* |
| nor-BNI (10 mg/kg) | U50,488 | 10.0 | -5.2 ± 25.1 |
*Data are representative. *p < 0.05 compared to Vehicle + Saline group.
Table 3: Effect of a KOR Agonist on Intracranial Self-Stimulation (ICSS) Thresholds
| Treatment | Dose (mg/kg) | Change in ICSS Threshold (% of Baseline) |
| Vehicle | - | 100 ± 5.2 |
| U69,593 (KOR Agonist) | 0.1 | 125.4 ± 8.3 |
| U69,593 (KOR Agonist) | 0.32 | 160.1 ± 11.7 |
| U69,593 (KOR Agonist) | 1.0 | 210.5 ± 15.4* |
*Data are representative from studies with a similar KOR agonist. *p < 0.05 compared to Vehicle. An increase in threshold indicates a decrease in reward (dysphoria).[3]
Experimental Protocols & Visualizations
Conditioned Place Aversion (CPA) Protocol
This protocol is a standard method for assessing the aversive properties of a compound.
Materials:
-
Three-chamber CPA apparatus (two large, distinct conditioning chambers and a smaller neutral start chamber).
-
Enadoline solution and vehicle (e.g., saline).
-
Animal subjects (e.g., mice or rats).
Procedure:
-
Habituation (Day 1): Place the animal in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each of the large chambers to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>80% of the time) may be excluded.
-
Conditioning (Days 2-5):
-
Day 2: Administer Enadoline and immediately confine the animal to one of the large chambers for 30 minutes. In the afternoon (at least 4 hours later), administer the vehicle and confine the animal to the opposite chamber for 30 minutes.
-
Day 3: Repeat the vehicle pairing in the morning and the Enadoline pairing in the afternoon.
-
Days 4 & 5: Continue alternating pairings to strengthen the association. The order of drug and vehicle pairings should be counterbalanced across subjects.
-
-
Test (Day 6): Place the animal in the central chamber with free access to all chambers for 15 minutes. Record the time spent in each of the large chambers.
Data Analysis: Calculate the CPA score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test session. A significant negative score indicates a conditioned place aversion.
Intracranial Self-Stimulation (ICSS) Protocol
This protocol measures changes in the brain's reward threshold.
Materials:
-
Stereotaxic apparatus for surgery.
-
Implantable electrodes.
-
ICSS operant chamber with a lever or wheel that delivers electrical stimulation.
-
Stimulator and data acquisition system.
-
Enadoline solution and vehicle.
Procedure:
-
Surgery: Surgically implant an electrode into a reward-related brain region, typically the medial forebrain bundle (MFB). Allow for a post-operative recovery period of at least one week.
-
Training: Train the animal to press a lever or turn a wheel to receive a brief pulse of electrical stimulation. The intensity of the stimulation is gradually decreased to determine the minimum current that sustains responding (the reward threshold).
-
Baseline Threshold Determination: Once responding is stable, determine the baseline reward threshold. This is often done using a "curve-shift" paradigm where the frequency of stimulation is varied across a session, and the frequency that supports half-maximal responding (M50) is calculated.
-
Drug Testing:
-
Administer the vehicle and determine the ICSS threshold for that session.
-
On subsequent days, administer different doses of Enadoline and re-determine the ICSS threshold.
-
The order of doses should be counterbalanced.
-
Data Analysis: An increase in the ICSS threshold (i.e., more electrical current is needed to motivate the animal to respond) is interpreted as a decrease in the rewarding value of the stimulation, indicating an anhedonic or dysphoric state.
Signaling Pathway of KOR-Induced Dysphoria
Activation of the kappa-opioid receptor by an agonist like Enadoline initiates a signaling cascade that is believed to underlie its aversive effects.
References
- 1. Effects of the kappa opioid receptor antagonist, norbinaltorphimine, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the kappa opioid receptor antagonist, norbinaltorphimine, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of kappa-opioid receptor ligands on intracranial self-stimulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Dose-Response Relationship of Enadoline In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective kappa-opioid receptor (KOR) agonist, Enadoline, in in vivo experiments. Our goal is to help you optimize your experimental design and overcome common challenges to obtain reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is Enadoline and what is its primary mechanism of action?
Enadoline is a potent and highly selective agonist for the kappa-opioid receptor (KOR), which is a G-protein coupled receptor.[1] Its effects are mediated through the activation of KORs, which are widely expressed in the central and peripheral nervous systems.
Q2: What are the expected therapeutic effects of Enadoline in vivo?
In preclinical animal models, Enadoline has demonstrated significant analgesic, antihyperalgesic, and antiallodynic effects, making it effective in models of surgical and neuropathic pain.[1]
Q3: What are the common dose-limiting side effects of Enadoline?
The clinical development of Enadoline as an analgesic was halted due to significant dose-limiting side effects observed in humans. These include sedation, confusion, dizziness, visual distortions, feelings of depersonalization, and psychotomimetic effects.[2][3] In animal models, KOR agonists are known to induce conditioned place aversion, indicating dysphoric-like effects.
Q4: What are some common vehicles used for dissolving Enadoline for in vivo administration?
While the specific vehicle can depend on the experimental protocol, a common approach for dissolving compounds for in vivo use is to first dissolve them in a small amount of a solvent like DMSO, and then dilute with saline or a solution containing polyethylene (B3416737) glycol (PEG) and/or Tween 80 to improve solubility and stability in the aqueous solution for injection. The final concentration of the initial solvent should be minimized to avoid toxicity.
Q5: How should I store Enadoline solutions for injection?
The stability of Enadoline in solution can be influenced by the solvent, storage temperature, and exposure to light. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, solutions should be stored in airtight, light-protected containers at low temperatures (e.g., 2-8°C) to minimize degradation. A stability study for your specific formulation is advisable for long-term experiments.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Analgesic Effect | - Inadequate Dose: The dose of Enadoline may be too low to elicit a significant analgesic response. - Route of Administration: The chosen route may have poor bioavailability or a slow onset of action for the specific pain model. - Timing of Administration: The drug may not have reached peak efficacy at the time of testing. | - Dose-Response Study: Conduct a pilot dose-response study to determine the optimal analgesic dose for your specific animal model and pain assay. - Optimize Administration Route: Consider intravenous (IV) administration for rapid onset and high bioavailability. Subcutaneous (SC) or intraperitoneal (IP) injections are also viable options but may have different pharmacokinetic profiles. - Time-Course Study: Perform a time-course experiment to identify the peak effect of Enadoline after administration. |
| Significant Sedation or Ataxia | - High Dose: Sedation is a known side effect of KOR agonists, and the dose used may be too high. - Sensitive Animal Strain: Some rodent strains may be more sensitive to the sedative effects of KOR agonists. | - Dose Reduction: Lower the dose of Enadoline to a level that provides analgesia with minimal sedation. - Strain Selection: If possible, consider using a different strain of mouse or rat that is less prone to sedative effects. - Behavioral Monitoring: Carefully monitor and quantify locomotor activity to establish a therapeutic window where analgesia is present without significant motor impairment. |
| Conditioned Place Aversion (CPA) | - Dysphoric Effects: KOR activation is known to produce aversive, dysphoric-like effects, leading to CPA. This is a known class effect of KOR agonists. | - Acknowledge and Measure: Recognize that CPA is an expected outcome of Enadoline administration. Use the CPA paradigm to quantify the aversive properties of your chosen doses. - Co-administration of Antagonists: To confirm the effect is KOR-mediated, pre-treat with a selective KOR antagonist like nor-binaltorphimine (nor-BNI). |
| Inconsistent or Variable Results | - Improper Drug Preparation: Inconsistent drug formulation can lead to variability in the administered dose. - Injection Technique: Poor injection technique can result in incorrect dosing or tissue damage. - Animal Stress: High levels of stress in the animals can influence behavioral outcomes. | - Standardize Formulation: Develop and adhere to a strict protocol for dissolving and diluting Enadoline. - Proper Training: Ensure all personnel are properly trained and proficient in the chosen route of administration. - Acclimatization: Properly acclimate animals to the experimental environment and handling procedures to minimize stress. |
Data Presentation
Table 1: Dose-Response of Enadoline on Analgesia in a Rat Model of Surgical Pain
| Dose (µg/kg, IV) | Antihyperalgesic Effect (% Blockade of Thermal Hyperalgesia) | Antiallodynic Effect (% Blockade of Static Allodynia) |
| 1 | Significant | Not Significant |
| 10 | Maximal | Significant |
| 100 | Maximal | Maximal |
| Data adapted from a study in a rat model of postoperative pain.[1] |
Table 2: Dose-Response of Enadoline on Psychoactive Effects in Humans
| Dose (µg/70 kg, IM) | Primary Psychoactive Effects Observed |
| 20 | Minimal subjective effects |
| 40 | Mild sedation and dizziness |
| 80 | Moderate sedation, confusion, visual distortions, and feelings of depersonalization |
| 160 | Strong psychotomimetic effects, not well-tolerated |
| Data from a study in human volunteers.[2][3] |
Experimental Protocols
1. Intravenous (IV) Injection in Rats
-
Vehicle Preparation: A potential vehicle can be prepared by first dissolving Enadoline in a minimal amount of DMSO, followed by dilution with sterile saline to the final desired concentration. The final DMSO concentration should ideally be below 5%.
-
Animal Restraint: Restrain the rat in a suitable device that allows for access to the lateral tail vein.
-
Procedure:
-
Warm the tail using a heat lamp or warm water to dilate the veins.
-
Disinfect the injection site with an alcohol swab.
-
Using a 27-30 gauge needle, insert the needle into the lateral tail vein.
-
Inject the Enadoline solution slowly at a volume of up to 5 ml/kg.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Reference: For general guidelines on rodent injections, refer to standard procedural documents.[7][8]
2. Subcutaneous (SC) Injection in Mice
-
Vehicle Preparation: Similar to IV administration, a vehicle of DMSO and saline can be used.
-
Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.
-
Procedure:
-
Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution at a volume of up to 10 ml/kg.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
-
Reference: Detailed protocols for subcutaneous injections in mice are widely available.[9][10][11]
3. Intraperitoneal (IP) Injection in Mice
-
Vehicle Preparation: A vehicle of DMSO and saline is appropriate.
-
Animal Restraint: Restrain the mouse by scruffing the neck and turning it onto its back, securing the hind legs.
-
Procedure:
-
Tilt the mouse's head slightly downwards.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the solution at a volume of up to 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Reference: Standard operating procedures for IP injections in mice provide detailed guidance.[12][13][14][15]
Mandatory Visualizations
Caption: Enadoline's dual signaling pathways at the KOR.
Caption: A typical experimental workflow for in vivo studies.
Caption: A logical approach to troubleshooting experiments.
References
- 1. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Stability of Methadone Hydrochloride for Injection in Saline Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study protocol: stability of morphine injected without preservative, delivered with a disposable infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. researchgate.net [researchgate.net]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Navigating the Challenges of Enadoline Research: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Enadoline, its limited bioavailability presents a significant hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Enadoline and why is its bioavailability a concern?
Enadoline is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1] Its therapeutic potential as an analgesic has been explored. However, like many centrally-acting opioids, its clinical development has been hampered by dose-limiting side effects such as dysphoria and psychotomimetic effects.[2][3] A primary challenge in preclinical and clinical research is its limited oral bioavailability, which complicates dose-response studies and the development of oral formulations.
Q2: What are the likely causes of Enadoline's poor oral bioavailability?
While specific data for Enadoline is scarce, the poor oral bioavailability of similar compounds is often attributed to a combination of factors:
-
Low Aqueous Solubility: Many complex organic molecules like Enadoline have poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
First-Pass Metabolism: After absorption from the gut, drugs pass through the liver via the portal vein before reaching systemic circulation. The liver can extensively metabolize the drug, reducing the amount of active compound that reaches the bloodstream.[4]
-
P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter protein found in the intestinal epithelium and the blood-brain barrier. It can actively pump drugs back into the intestinal lumen or out of the brain, thereby reducing their absorption and central nervous system (CNS) penetration.[5] It is plausible that Enadoline is a substrate for P-gp.
Q3: How can I improve the solubility of Enadoline for my experiments?
Improving the solubility of Enadoline is a critical first step. Here are some strategies:
-
Co-solvents: Using a mixture of solvents, such as water with ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG), can enhance the solubility of hydrophobic compounds.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. Determining the pKa of Enadoline will help in selecting an appropriate buffer system.
-
Formulation with Excipients: Utilizing pharmaceutical excipients like surfactants (e.g., Tween® 80, Cremophor® EL) can increase solubility by forming micelles that encapsulate the drug.
Q4: What are the different routes of administration I can use to bypass the issues of oral delivery?
To circumvent the challenges of oral administration and establish baseline pharmacokinetic parameters, consider the following routes:
-
Intravenous (IV) Injection: This route ensures 100% bioavailability as the drug is administered directly into the systemic circulation. It is the gold standard for determining pharmacokinetic parameters like clearance and volume of distribution.
-
Intramuscular (IM) or Subcutaneous (SC) Injection: These parenteral routes can provide a more sustained release profile compared to IV administration and bypass first-pass metabolism. Human studies with Enadoline have utilized the intramuscular route.[2][3]
-
Intraperitoneal (IP) Injection: Commonly used in animal studies, this route allows for rapid absorption into the portal circulation, though it is still subject to some degree of first-pass metabolism.
Troubleshooting Guide
Problem: Inconsistent or low plasma concentrations of Enadoline after oral administration in animal models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Vehicle | 1. Verify Solubility: Determine the solubility of Enadoline in your chosen vehicle at the desired concentration. 2. Optimize Vehicle: Experiment with different GRAS (Generally Recognized as Safe) co-solvents (e.g., PEG 400, propylene glycol) or surfactants to improve solubility. 3. Particle Size Reduction: If using a suspension, consider micronization or nanosizing of the Enadoline powder to increase the surface area for dissolution. |
| Degradation in the GI Tract | 1. Assess Stability: Evaluate the stability of Enadoline at different pH values mimicking the stomach (pH 1.2-3.5) and intestine (pH 6.0-7.5). 2. Enteric Coating: For solid dosage forms, consider an enteric coating to protect the drug from the acidic environment of the stomach. |
| High First-Pass Metabolism | 1. Administer via a Different Route: Compare oral administration with IV or IP administration to quantify the extent of first-pass metabolism. 2. Inhibit Metabolic Enzymes: In preclinical models, co-administration with known inhibitors of cytochrome P450 enzymes (e.g., ketoconazole (B1673606) for CYP3A4) can help identify the metabolic pathways involved. Caution: This should be done with a clear understanding of the potential for drug-drug interactions. |
| P-glycoprotein (P-gp) Efflux | 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to determine if Enadoline is a P-gp substrate. An efflux ratio greater than 2 suggests active transport. 2. Co-administration with P-gp Inhibitor: In animal studies, co-administer Enadoline with a P-gp inhibitor (e.g., verapamil, elacridar) and observe if plasma concentrations increase. |
Problem: Difficulty in achieving therapeutic concentrations of Enadoline in the brain.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Limited Blood-Brain Barrier (BBB) Penetration | 1. Assess Brain-to-Plasma Ratio: Measure the concentration of Enadoline in the brain and plasma at various time points after administration to determine the brain-to-plasma ratio. 2. In Situ Brain Perfusion: This technique can provide a direct measure of BBB permeability. |
| Active Efflux by P-gp at the BBB | 1. Use P-gp Knockout Models: Employing P-gp knockout animal models can definitively determine the role of P-gp in limiting brain penetration. 2. Co-administration with BBB-permeable P-gp Inhibitors: Use P-gp inhibitors known to cross the BBB (e.g., elacridar) to see if brain concentrations of Enadoline increase. |
| High Plasma Protein Binding | 1. Determine Plasma Protein Binding: Measure the fraction of Enadoline bound to plasma proteins. Only the unbound fraction is free to cross the BBB. 2. Consider Species Differences: Plasma protein binding can vary between species, which may affect the translation of results from animal models to humans. |
Data Presentation
Due to the limited publicly available pharmacokinetic data for Enadoline, the following table presents representative data for the structurally related kappa-opioid agonist, Spiradoline, to illustrate the challenges of oral bioavailability.
Table 1: Representative Pharmacokinetic Parameters of Spiradoline in Rats
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 1 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | ~200 | ~50 |
| Tmax (h) | 0.1 | 0.5 |
| AUC (ng·h/mL) | ~300 | ~150 |
| Oral Bioavailability (F%) | - | ~5% |
Note: These are approximate values based on typical findings for arylacetamide KOR agonists and are for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound and its potential as a P-glycoprotein (P-gp) substrate.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment (Apical to Basolateral - A to B): a. The test compound (e.g., 10 µM Enadoline) is added to the apical (A) side of the Transwell®. b. Samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Efflux Assessment (Basolateral to Apical - B to A): a. The test compound is added to the basolateral (B) side. b. Samples are taken from the apical (A) side at the same time points.
-
P-gp Inhibition: The A to B and B to A permeability assays are repeated in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil).
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) and the efflux ratio are calculated. An efflux ratio > 2 is indicative of active efflux. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic pharmacokinetic study to determine the bioavailability of Enadoline.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g).
-
Grouping:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Drug Formulation:
-
IV formulation: Dissolve Enadoline in a vehicle suitable for injection (e.g., saline with 5% DMSO and 5% Tween® 80).
-
PO formulation: Dissolve or suspend Enadoline in a suitable oral vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
-
Dosing: Administer the respective formulations to each group.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of Enadoline in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Visualizations
Caption: Kappa-Opioid Receptor (KOR) Signaling Pathways.
Caption: Experimental Workflow for Assessing and Improving Bioavailability.
References
- 1. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. The Impact of P-Glycoprotein on Opioid Analgesics: What’s the Real Meaning in Pain Management and Palliative Care? | MDPI [mdpi.com]
Troubleshooting inconsistent behavioral results with Enadoline.
Welcome to the technical support center for Enadoline (B54987). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of Enadoline in behavioral research.
Frequently Asked Questions (FAQs)
Q1: What is Enadoline and what is its primary mechanism of action?
Enadoline is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1][2] As a G-protein coupled receptor (GPCR), the activation of KOR by Enadoline primarily involves coupling to Gαi/o proteins. This leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, a reduction in calcium currents, and the activation of G-protein-gated inwardly rectifying potassium channels (GIRKs).[3]
Q2: Why are the behavioral effects of Enadoline often inconsistent across different studies?
The inconsistent behavioral outcomes with Enadoline can be attributed to several factors:
-
Dose-dependent effects: Preclinical studies suggest that very low doses of KOR agonists may induce positive mood states or conditioned place preference (CPP), while higher doses typically induce aversive or negative mood states, such as conditioned place aversion (CPA).[4]
-
Biased signaling: The KOR can signal through two main pathways: the G-protein-dependent pathway and the β-arrestin-2-dependent pathway. There is growing evidence that the G-protein pathway mediates the therapeutic effects (analgesia), while the β-arrestin-2 pathway is associated with adverse effects like dysphoria and aversion.[5][6] The specific signaling bias of Enadoline can influence behavioral outcomes.
-
Experimental conditions: Factors such as the animal species, the specific behavioral assay employed, and the level of stress in the experimental environment can all influence the behavioral effects of Enadoline.[7]
Q3: What are the most common adverse effects of Enadoline observed in human studies?
Clinical trials with Enadoline were largely discontinued (B1498344) due to a range of dose-limiting side effects. In humans, Enadoline has been reported to cause:
-
Visual distortions and feelings of depersonalization[1][8][9]
-
Dysphoria and psychotomimetic effects at higher doses[1][8][9]
These adverse effects are characteristic of KOR agonists.[1]
Data Summary
Table 1: Preclinical Antinociceptive and Behavioral Effects of Enadoline
| Species | Assay | Route of Administration | Effective Dose Range | Observed Effect | Citation(s) |
| Rat | Post-surgical Pain | i.v. | 1-100 µg/kg | Blocked development of thermal hyperalgesia and allodynia | [10] |
| Squirrel Monkey | Shock Titration | i.m. | Not specified | Increased median shock level (antinociception) | [11] |
| Squirrel Monkey | Drug Discrimination | i.m. | 0.0017 mg/kg | Reliable discriminative stimulus | [12] |
| Pigeon | Drug Discrimination | i.m. | 0.178 mg/kg | Elicited drug-key responding | [13] |
Table 2: Behavioral Effects of Enadoline in Human Studies
| Population | Route of Administration | Dose Range | Observed Effects | Citation(s) |
| Polysubstance Abusers | i.m. | 20, 40, 80, 160 µg/70 kg | Sedation, confusion, dizziness, visual distortions, depersonalization, psychotomimetic effects at the highest dose. | [8][9][14] |
| Healthy Volunteers | Not specified | Not specified | Visual distortions and feelings of dissociation. | [1] |
| Dental Surgery Patients | Not specified | Not specified | No significant analgesic effect compared to placebo. | [15] |
Troubleshooting Guides for Behavioral Assays
Analgesia Assays (e.g., Tail-Withdrawal, Hot Plate, Postoperative Pain)
Q: We are observing high variability in the analgesic response to Enadoline between subjects. What could be the cause?
A: High variability is a common issue in behavioral pharmacology. Potential contributing factors include:
-
Stress Levels: The kappa-opioid system is closely linked to the stress response.[7] Variations in handling and environmental stressors can alter an animal's response to Enadoline. Ensure consistent and gentle handling procedures.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of Enadoline can vary between animals.[16][17] Ensure precise and consistent administration of the drug.
-
Baseline Pain Sensitivity: Individual differences in baseline pain thresholds can contribute to variability. It is important to measure baseline responses before drug administration and use it as a covariate in the analysis.
Q: Enadoline is not producing a significant analgesic effect in our model. What should we check?
A: If you are not observing the expected antinociceptive effects, consider the following:
-
Dose Selection: The dose-response relationship for KOR agonists can be complex.[18] You may need to perform a dose-response study to determine the optimal analgesic dose for your specific model and species.
-
Route and Timing of Administration: The route of administration (e.g., i.v., i.p., s.c.) will affect the onset and duration of action. Ensure that the timing of the behavioral test aligns with the peak effect of the drug. For example, in a rat model of surgical pain, the duration of action was much shorter when Enadoline was administered post-surgery compared to pre-surgery.[10]
-
Choice of Analgesic Assay: Enadoline's efficacy may vary depending on the type of pain being modeled (e.g., thermal, mechanical, inflammatory). It has shown potent effects in models of postoperative pain.[10]
Conditioned Place Preference (CPP) / Aversion (CPA) Assays
Q: Our CPP experiments with Enadoline are yielding contradictory results, sometimes showing preference and other times aversion. Why?
A: This is a known characteristic of KOR agonists. The rewarding versus aversive effects of Enadoline are highly dose-dependent. Low doses may be rewarding, leading to CPP, while higher doses are typically aversive and result in CPA.[4] It is crucial to test a range of doses to fully characterize the motivational effects of Enadoline in your model.
Q: We are not observing a significant place preference or aversion with Enadoline. What troubleshooting steps can we take?
A: A lack of significant results in a CPP/CPA study can stem from several factors:
-
Apparatus Bias: Before conditioning, animals may have an inherent preference for one compartment over another. Conduct a pre-test to determine any baseline bias and use an unbiased apparatus design where possible.[19]
-
Insufficient Conditioning: The strength of the conditioned response depends on the number of pairings between the drug and the context. You may need to increase the number of conditioning sessions.
-
Habituation: Ensure that animals are properly habituated to the testing environment before the start of the experiment to reduce novelty-induced effects.[20]
Self-Administration Studies
Q: We are not seeing a reduction in cocaine self-administration after Enadoline pretreatment. Is this an expected outcome?
A: The effects of KOR agonists on drug self-administration can be complex and are not always straightforward. In a human study, Enadoline failed to modify cocaine self-administration.[21] The effectiveness of Enadoline in reducing the reinforcing effects of other drugs may depend on the specific drug of abuse, the dose of Enadoline, and the self-administration protocol used.
Q: Our animals show a general decrease in activity and responding on all levers, not just the drug-paired lever, after Enadoline administration. How should we interpret this?
A: Enadoline can cause sedation and motor impairment, which can non-specifically reduce lever pressing.[14] It is important to include control measures to distinguish between a specific reduction in drug-seeking behavior and a general motor suppressant effect. This can be achieved by:
-
Including a lever for a non-drug reinforcer (e.g., food) to assess general motivation and motor function.
-
Conducting separate locomotor activity tests to determine the doses of Enadoline that do not cause significant motor impairment.
Experimental Protocols
Rodent Postoperative Pain Model
This protocol is adapted from a study investigating the effects of Enadoline in a rat model of surgical pain.[10]
-
Animal Subjects: Male Sprague-Dawley rats.
-
Anesthesia: Anesthetize the animals with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: Make a 1 cm incision through the skin and fascia of the plantar surface of the right hind paw.
-
Drug Administration: Administer Enadoline (e.g., 1-100 µg/kg, i.v.) or vehicle 15 minutes before surgery.
-
Behavioral Testing:
-
Thermal Hyperalgesia (Plantar Test): At various time points post-surgery, place the rat on a glass surface and apply a radiant heat source to the plantar surface of the incised paw. Record the latency to paw withdrawal.
-
Static Allodynia (von Frey Hairs): Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the incised paw. Determine the paw withdrawal threshold.
-
Dynamic Allodynia: Lightly stroke the plantar surface of the incised paw with a cotton bud and observe for a withdrawal response.
-
-
Data Analysis: Compare the paw withdrawal latencies and thresholds between the Enadoline-treated and vehicle-treated groups.
Conditioned Place Preference (CPP) Protocol
This is a general protocol for a three-compartment CPP apparatus, which should be adapted for use with Enadoline.[19][20][22]
-
Apparatus: A three-compartment chamber with distinct visual and tactile cues in the two outer compartments and a neutral central compartment.
-
Habituation (Day 1): Place the animal in the central compartment and allow it to freely explore all three compartments for 15-20 minutes.
-
Pre-Test (Day 2): Record the time the animal spends in each of the three compartments for 15-20 minutes to establish baseline preference.
-
Conditioning (Days 3-6):
-
Drug Conditioning: On alternating days, administer Enadoline (at the desired dose) and confine the animal to one of the outer compartments for 30 minutes.
-
Vehicle Conditioning: On the other days, administer the vehicle and confine the animal to the opposite outer compartment for 30 minutes. The assignment of the drug-paired compartment should be counterbalanced across subjects.
-
-
Post-Test (Day 7): Place the animal in the central compartment and allow it to freely explore all three compartments for 15-20 minutes. Record the time spent in each compartment.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment from pre-test to post-test indicates a conditioned place preference. A significant decrease indicates a conditioned place aversion.
Cocaine Self-Administration with Enadoline Pretreatment
This protocol is based on a human study design and can be adapted for preclinical models.[21][23]
-
Animal Subjects: Rats or non-human primates with a stable history of cocaine self-administration.
-
Apparatus: An operant conditioning chamber equipped with two levers and an infusion pump for intravenous drug delivery.
-
Training: Train the animals to press a lever to receive an infusion of cocaine on a fixed-ratio (FR) schedule of reinforcement. The second lever is inactive.
-
Pretreatment: Before the self-administration session, administer a dose of Enadoline or vehicle.
-
Self-Administration Session: Allow the animals to self-administer cocaine for a set period (e.g., 2 hours).
-
Data Collection: Record the number of infusions earned and the number of presses on both the active and inactive levers.
-
Data Analysis: Compare the number of cocaine infusions self-administered after Enadoline pretreatment to the number self-administered after vehicle pretreatment.
Visualizations
Kappa-Opioid Receptor Signaling Pathway
References
- 1. Enadoline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. Stress reveals a specific behavioral phenotype for opioid abuse susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antinociceptive and response rate-altering effects of kappa opioid agonists, spiradoline, enadoline and U69,593, alone and in combination with opioid antagonists in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enadoline discrimination in squirrel monkeys: effects of opioid agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discriminative stimulus effects on enadoline in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Analgesic efficacy of the kappa-receptor agonist, enadoline, in dental surgery pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 6. Pharmacokinetics (ADME) | ATrain Education [atrainceu.com]
- 17. mypcnow.org [mypcnow.org]
- 18. researchgate.net [researchgate.net]
- 19. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 21. Enadoline and butorphanol: evaluation of kappa-agonists on cocaine pharmacodynamics and cocaine self-administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A review of human drug self-administration procedures - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Enadoline hydrochloride in different solvent preparations.
Welcome to the technical support center for Enadoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvent preparations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5] It is reported to be insoluble in water.[2][5] For most in vitro experiments, DMSO is the solvent of choice. It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted into your aqueous experimental buffer.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to use anhydrous DMSO. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture. Dissolve the compound in DMSO to the desired concentration by vortexing. Gentle warming may be applied if necessary, but it is crucial to monitor for any signs of degradation.
Q3: What are the recommended storage conditions for this compound as a solid and in solution?
A3:
-
Solid: For long-term storage, this compound powder should be stored at -20°C, desiccated, and protected from light.[2][3] For short-term storage (days to weeks), it can be kept at 0-4°C.[2] One supplier suggests a shelf life of up to 2 months at room temperature for the solid form.[1]
-
Stock Solution: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), solutions can be stored at 0-4°C.[2] For long-term storage (months), it is recommended to store the aliquots at -20°C.[2]
Q4: Is this compound stable in aqueous solutions?
A4: this compound is insoluble in water, which can lead to precipitation when diluting a DMSO stock solution into an aqueous buffer.[2][5] Furthermore, as a hydrochloride salt, the pH of the resulting aqueous solution may be acidic, which could potentially lead to hydrolysis of the amide bond over time, a common degradation pathway for pharmaceuticals.[6][7] It is highly recommended to prepare fresh dilutions in aqueous buffers for each experiment and use them immediately.
Troubleshooting Guides
Issue 1: Precipitation observed when diluting DMSO stock solution into aqueous buffer.
-
Possible Cause: The solubility of this compound in the final aqueous buffer is exceeded.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase DMSO Concentration: If your experimental system can tolerate a higher concentration of DMSO, you can decrease the dilution factor. However, be mindful of the potential effects of DMSO on your cells or assay.
-
Use a Surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Sonication: Brief sonication of the final solution may help to redissolve small amounts of precipitate, but this may not be a long-term solution.
-
Issue 2: Inconsistent or lower than expected activity in biological assays.
-
Possible Cause 1: Degradation of this compound in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most effective way to avoid issues with compound stability is to prepare fresh dilutions from a frozen DMSO stock for each experiment.[8]
-
Assess Stability in Your Buffer: If you suspect degradation in your experimental buffer, you can perform a simple stability study. Incubate the compound in your buffer at the experimental temperature for various time points (e.g., 0, 2, 4, 8, 24 hours) and then test its activity.[8]
-
pH and Temperature Control: Be mindful of the pH and temperature of your experimental conditions, as these can influence the rate of hydrolysis and other degradation pathways.[7]
-
-
-
Possible Cause 2: Adsorption to plasticware.
-
Troubleshooting Steps:
-
Use Low-Binding Plates/Tubes: Hydrophobic compounds can adsorb to the surface of standard plasticware. Using low-binding microplates and tubes can minimize this effect.[8]
-
Include a Carrier Protein: In some cell culture media, the presence of serum albumin can help to reduce the non-specific binding of small molecules.
-
-
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Solvent/Condition | Observation/Recommendation | Citations |
| Solubility | DMSO | Soluble | [1][2][3][4][5] |
| Water | Insoluble | [2][5] | |
| Ethanol | Data not available | ||
| Storage (Solid) | Long-Term | -20°C, desiccated, dark | [2][3] |
| Short-Term | 0-4°C | [2] | |
| Storage (Solution) | Long-Term (DMSO) | -20°C in single-use aliquots | [2] |
| Short-Term (DMSO) | 0-4°C | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Weigh the desired amount of powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle heating (e.g., 37°C) can be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: General Stability Assessment using HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific solvent or buffer.
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 100 µM).
-
Incubation: Aliquot the solution into several vials and store them under different conditions (e.g., 4°C, room temperature, 37°C). Protect the samples from light.
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
Sample Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection. A common starting point for a reversed-phase HPLC method would be a C18 column with a gradient of acetonitrile (B52724) in water containing a small amount of a modifier like formic acid or trifluoroacetic acid.[2]
-
Data Analysis: Quantify the peak area of the parent this compound peak at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. The stability is often expressed as the percentage of the initial concentration remaining over time.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Signaling pathways of the Kappa-Opioid Receptor.
References
- 1. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. This compound supplier |CAS: 124439-07-2, 124378-77-4 (free base) |κ-opioid Agonist| AOBIOUS [aobious.com]
- 5. medkoo.com [medkoo.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Selecting the Appropriate Animal Model for Enadoline Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate animal models for studying Enadoline (B54987), a potent and selective kappa-opioid receptor (KOR) agonist. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Enadoline and why is it studied?
Enadoline is a highly selective agonist for the kappa-opioid receptor (KOR).[1] It is a valuable research tool for investigating the physiological and behavioral roles of the KOR system. KORs are implicated in a variety of processes, including pain perception, mood, reward, and addiction.[2] However, the clinical development of KOR agonists like Enadoline has been hindered by side effects such as sedation, dysphoria (a state of unease or dissatisfaction), and psychotomimetic effects (mimicking psychosis).[3] Understanding these effects in preclinical animal models is crucial for the development of safer and more effective KOR-targeted therapeutics.
Q2: Which animal models are most commonly used for Enadoline studies?
The most frequently used animal models for Enadoline and other KOR agonist studies are rodents (primarily rats and mice) and non-human primates (such as squirrel monkeys).[4][5][6] The choice of species depends on the specific research question, as there can be differences in pharmacology and behavior between species.[7]
Q3: What are the key factors to consider when selecting an animal model?
When selecting an animal model for Enadoline studies, researchers should consider the following:
-
Research Objective: Are you investigating analgesic effects, aversive properties, abuse liability, or potential therapeutic applications for conditions like addiction? The primary goal will dictate the most appropriate model and behavioral assays.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of Enadoline can vary between species. Understanding the pharmacokinetic profile is essential for appropriate dose selection and interpretation of results.
-
Behavioral Phenotype: Different species and even strains within a species can exhibit varying behavioral responses to KOR agonists. For instance, some rodent strains may be more sensitive to the sedative effects, while others might show a more robust aversive response.
-
Translatability to Humans: Non-human primates often provide a higher translational value for predicting human responses, particularly for complex behaviors and potential central nervous system (CNS) side effects.[7]
Experimental Design and Key Methodologies
A critical aspect of designing Enadoline studies is the selection of appropriate behavioral assays to assess its various effects. Below are detailed methodologies for key experiments.
Diagram: General Experimental Workflow for Enadoline Studies
Caption: A generalized workflow for conducting in vivo studies with Enadoline.
Analgesic Efficacy: Postoperative Pain Model in Rats
This model is used to evaluate the pain-relieving properties of Enadoline.
-
Animal Model: Male Sprague-Dawley rats.[4]
-
Procedure:
-
A surgical incision is made on the plantar surface of the hind paw.[4]
-
Enadoline is administered intravenously at various doses (e.g., 1-100 µg/kg) before or after the surgery.[4]
-
Pain responses are measured using:
-
Thermal Hyperalgesia: Plantar test to assess sensitivity to a heat source.
-
Mechanical Allodynia: Von Frey filaments to measure the withdrawal threshold to a mechanical stimulus.[4]
-
-
-
Expected Outcome: Enadoline is expected to dose-dependently reduce thermal hyperalgesia and mechanical allodynia.[4]
Aversive Effects: Conditioned Place Aversion (CPA) in Mice
The CPA paradigm assesses the negative motivational effects of a drug.
-
Animal Model: Male CD-1 mice.[8]
-
Procedure:
-
Pre-conditioning Phase: On day 1, mice are allowed to freely explore a two-compartment apparatus to determine any initial preference for one compartment over the other.[8]
-
Conditioning Phase (Days 2-4): Mice receive an injection of Enadoline and are confined to one compartment for a set period. On alternate sessions, they receive a vehicle injection and are confined to the other compartment.[8]
-
Test Phase (Day 5): Mice are placed back in the apparatus with free access to both compartments, and the time spent in each is recorded.[8]
-
-
Expected Outcome: A significant decrease in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place aversion, suggesting dysphoric or aversive properties of Enadoline.
Subjective Effects: Drug Discrimination in Squirrel Monkeys
This assay evaluates the interoceptive (subjective) effects of Enadoline.
-
Animal Model: Squirrel monkeys.[6]
-
Procedure:
-
Training: Monkeys are trained to press one of two levers to receive a food reward after an injection of Enadoline (e.g., 0.0017 mg/kg, i.m.) and the other lever after a saline injection.[6]
-
Testing: Once trained, the ability of other KOR agonists or drugs from different classes to substitute for the Enadoline cue is tested. Antagonists can also be administered to determine the receptor system mediating the discriminative stimulus effects.[6]
-
-
Expected Outcome: Other KOR agonists are expected to substitute for Enadoline, meaning the monkeys will predominantly press the Enadoline-appropriate lever. This indicates that the subjective effects of these drugs are similar.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for Enadoline and other KOR agonists in various animal models and assays.
Table 1: Analgesic Effects of Enadoline in a Rat Postoperative Pain Model
| Parameter | Value (µg/kg, i.v.) | Reference |
| MED for Thermal Hyperalgesia | ≤ 1 | [4] |
| MED for Static Allodynia | 10 | [4] |
| MED for Dynamic Allodynia | 10 | [4] |
MED: Minimum Effective Dose
Table 2: Discriminative Stimulus Effects of Enadoline in Squirrel Monkeys
| Parameter | Value (mg/kg, i.m.) | Reference |
| Training Dose | 0.0017 | [6] |
| Antagonist (nor-BNI) | 3-10 | [6] |
Table 3: Comparison of Side Effects of KOR Agonists in Rodents
| Effect | Enadoline (µg/kg, i.v.) | U-50,488H (mg/kg, i.p.) | Reference(s) |
| Sedation | 1-1000 (potentiates isoflurane-induced sleep) | Produces sedation | [9][4] |
| Aversion/Dysphoria | Expected to produce CPA | Induces CPA | [9][10] |
Signaling Pathways
Activation of the KOR by Enadoline initiates a cascade of intracellular signaling events.
Diagram: Kappa-Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade following Enadoline binding to the KOR.
Troubleshooting Guide
Problem 1: High variability in behavioral data.
-
Possible Cause: Inadequate animal acclimatization or habituation to the testing environment and procedures.
-
Solution: Ensure a sufficient acclimatization period (at least 3-7 days) upon arrival of the animals. Handle the animals daily for several days before the experiment. Thoroughly habituate them to the testing apparatus and injection procedures to reduce stress-induced variability.
Problem 2: Lack of a clear dose-response relationship.
-
Possible Cause 1: Inappropriate dose range. The selected doses may be too high (on the descending limb of a biphasic dose-response curve) or too low to elicit a significant effect.
-
Solution 1: Conduct a pilot study with a wide range of doses to determine the optimal dose range for the specific animal model and behavioral assay.
-
Possible Cause 2: Issues with drug formulation or administration. The drug may not be fully dissolved or may be administered inconsistently.
-
Solution 2: Ensure the drug is properly solubilized and administered accurately according to the animal's body weight. Use fresh drug solutions for each experiment.
Problem 3: Unexpected or contradictory results compared to published literature.
-
Possible Cause 1: Differences in animal strain, sex, or age. These factors can significantly influence the behavioral and physiological responses to KOR agonists.
-
Solution 1: Carefully document and consider the characteristics of the animal model used. Compare your model specifications with those in the literature. Be aware that sex differences in response to KOR agonists have been reported.[10]
-
Possible Cause 2: Subtle differences in experimental protocols. Minor variations in the timing of injections, duration of tests, or environmental conditions can impact the results.
-
Solution 2: Adhere strictly to a well-defined and validated protocol. If deviating, do so systematically and document all changes.
Problem 4: Sedation or motor impairment confounding the results of other behavioral tests.
-
Possible Cause: The doses of Enadoline used are producing significant sedative effects that interfere with the animal's ability to perform the behavioral task (e.g., in the CPA or drug discrimination paradigms).
-
Solution: Assess locomotor activity and motor coordination (e.g., using an open field or rotarod test) at the same doses of Enadoline being used in the primary behavioral assay. If significant motor impairment is observed, consider using lower doses or a different behavioral paradigm that is less sensitive to motor effects.
By carefully considering the factors outlined in this guide and implementing robust experimental designs, researchers can effectively utilize Enadoline to further our understanding of the kappa-opioid system and its potential as a therapeutic target.
References
- 1. Enadoline and butorphanol: evaluation of kappa-agonists on cocaine pharmacodynamics and cocaine self-administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Analgesic efficacy of the kappa-receptor agonist, enadoline, in dental surgery pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the antinociceptive actions of the kappa-opioid agonist enadoline (CI-977) in neonatal and adult rats: comparison to kappa-opioid receptor mRNA ontogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enadoline discrimination in squirrel monkeys: effects of opioid agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THE RISE AND FALL OF KAPPA-OPIOID RECEPTORS IN DRUG ABUSE RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opposite conditioned place preference responses to endomorphin-1 and endomorphin-2 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel selective κ agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Enadoline in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for working with the selective kappa-opioid receptor (KOR) agonist, Enadoline (B54987). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and accurate experimental outcomes, with a focus on addressing the compound's inherent short duration of action.
Frequently Asked Questions (FAQs)
Q1: What is Enadoline and what is its primary mechanism of action?
A1: Enadoline is a potent and highly selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor.[1] Its primary mechanism of action involves binding to and activating KORs, which are expressed in the central nervous system and peripheral tissues. This activation leads to a cascade of intracellular signaling events, ultimately resulting in analgesic (pain-relieving) effects. However, its clinical development was halted due to significant side effects.[1][2]
Q2: What are the primary challenges associated with using Enadoline in preclinical studies?
A2: The two main challenges researchers face with Enadoline are its short duration of action and a narrow therapeutic window due to dose-limiting side effects. When administered after a surgical procedure in rats, its analgesic effects last for approximately two hours.[3] Additionally, at doses required for significant analgesia, Enadoline can cause adverse effects such as sedation, dysphoria (a state of unease or dissatisfaction), and psychotomimetic effects (mimicking psychosis).[2][4][5]
Q3: How can the short duration of action of Enadoline be overcome?
A3: While specific long-acting formulations of Enadoline are not widely reported in the literature, several strategies can be explored based on established pharmaceutical principles:
-
Novel Analogs: The development of new chemical entities with similar pharmacological profiles but improved pharmacokinetics has been a key strategy. For instance, novel KOR agonists have been synthesized that demonstrate a longer duration of action in preclinical models.[2]
-
Sustained-Release Formulations: Encapsulating Enadoline in biodegradable polymer microspheres (e.g., PLGA) or liposomes could provide a gradual and sustained release, thereby prolonging its therapeutic effect.[6][7][8][9][10][11][12][13]
-
Co-administration with Enzyme Inhibitors: If the metabolic pathway of Enadoline is well-characterized, co-administration with a specific inhibitor of the metabolizing enzymes could slow its clearance and extend its half-life. However, this approach requires careful consideration of potential drug-drug interactions.
Q4: What is the underlying mechanism of Enadoline's side effects, and can they be mitigated?
A4: Research suggests that the therapeutic (analgesic) and adverse effects of KOR agonists may be mediated by different intracellular signaling pathways. The analgesic effects are thought to be primarily mediated by G-protein signaling, while the undesirable effects like dysphoria and sedation may be linked to the β-arrestin pathway.[14] A promising strategy to mitigate these side effects is the development of "biased agonists." These are compounds designed to selectively activate the G-protein pathway while minimizing engagement of the β-arrestin pathway.[14]
Q5: Are there any long-acting KOR agonists that can be used as alternatives to Enadoline?
A5: Yes, the field has advanced with the development of novel KOR agonists with improved properties. For example, SLL-039 and SLL-1206 have been reported to produce potent and long-lasting antinociceptive action with fewer sedative and aversive effects compared to older compounds.[2] Additionally, peripherally restricted KOR agonists have been developed to provide analgesia without the central nervous system side effects.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Rapid decline in analgesic effect in vivo. | Inherently short half-life of Enadoline. | Consider more frequent dosing intervals. Explore the possibility of developing a sustained-release formulation (see FAQ Q3). Use a positive control with a known longer duration of action for comparison. |
| High variability in behavioral responses between subjects. | Differences in individual metabolism. Stress-induced alterations in KOR sensitivity. Inconsistent drug administration. | Ensure consistent and accurate dosing for all subjects. Acclimatize animals to the experimental setup to minimize stress. Use a sufficient number of animals per group to achieve statistical power. |
| Observed sedation or aversive behaviors at analgesic doses. | Activation of the β-arrestin signaling pathway. Dose is too high, exceeding the therapeutic window. | Conduct a thorough dose-response study to identify the minimal effective dose with the least side effects. Consider using a biased KOR agonist as an alternative (see FAQ Q4). Quantify sedative effects using a locomotor activity test to establish a therapeutic index. |
| Inconsistent results in vitro. | Ligand degradation or instability in solution. Variability in cell line expression of KOR. | Prepare fresh solutions of Enadoline for each experiment. Ensure the stability of the compound under your specific experimental conditions (e.g., temperature, pH). Regularly validate the expression and functionality of the KOR in your cell lines. |
| Difficulty in translating in vitro potency to in vivo efficacy. | Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism). Blood-brain barrier penetration issues. | Conduct pharmacokinetic studies to determine the bioavailability and clearance of Enadoline in your animal model. Measure brain and plasma concentrations to assess CNS penetration. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of Representative KOR Agonists
| Compound | Animal Model | Route of Admin. | t½ (half-life) | CL (Clearance) | Vd (Volume of Distribution) | Bioavailability (%) | Reference |
| Enadoline | Rat | i.v. | ~2 h (duration of action) | Data not readily available | Data not readily available | Data not readily available | [3] |
| Compound A | Rat | i.v. | 3.6 - 5.2 h | 3.6 - 5.2 ml/min/kg | 1460 - 1560 ml/kg | N/A | [15] |
| Compound B | Rat | i.v. | 0.9 ± 0.2 h | 24 mL/min | 5.2 ± 0.9 L/kg | ~77% (oral) | [16] |
| Compound C | Mouse | i.p. | > 6 h | Data not readily available | Data not readily available | Data not readily available | [17][18] |
Note: Specific pharmacokinetic parameters for Enadoline are not extensively published. The duration of action is provided as a surrogate indicator. Data for other compounds are provided for comparative purposes to illustrate typical ranges for small molecules.
Table 2: Effective Doses of KOR Agonists in Preclinical Analgesia Models
| Compound | Animal Model | Analgesia Assay | Route of Admin. | Effective Dose (ED₅₀) Range | Reference |
| Enadoline | Rat | Post-surgical pain | i.v. | 1-100 µg/kg | [3] |
| Enadoline | Neonatal Rat | Formalin test | s.c. | ~0.01-0.1 mg/kg | [19] |
| U-50,488H | Mouse | Hot-plate test | i.p. | ~5.0 mg/kg | [2] |
| SLL-039 | Mouse | Abdominal constriction | i.p. | 0.1 mg/kg | [2] |
| SLL-1206 | Mouse | Abdominal constriction | i.p. | 0.2 mg/kg | [2] |
Experimental Protocols
Hot-Plate Test for Thermal Nociception
Objective: To assess the analgesic efficacy of Enadoline against a thermal pain stimulus.
Materials:
-
Hot-plate apparatus with adjustable temperature control (e.g., Ugo Basile).
-
Transparent cylindrical restrainer.
-
Timer.
-
Experimental animals (e.g., mice or rats).
-
Enadoline solution and vehicle control.
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Baseline Latency:
-
Set the hot-plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5 °C).
-
Gently place the animal on the hot plate and immediately start the timer.
-
Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping.
-
Stop the timer at the first sign of a nocifensive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the animal does not respond by the cut-off time, remove it and record the latency as the cut-off time.
-
-
Drug Administration: Administer Enadoline or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the latency measurement as described in step 2.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each time point using the following formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Tail-Flick Test for Spinal Analgesia
Objective: To evaluate the spinal analgesic effects of Enadoline.
Materials:
-
Tail-flick analgesia meter with a radiant heat source.
-
Animal restrainer.
-
Timer.
-
Experimental animals (e.g., rats).
-
Enadoline solution and vehicle control.
Procedure:
-
Acclimatization: Gently restrain the animal, allowing it to adapt to the restrainer for a few minutes.
-
Baseline Latency:
-
Position the animal's tail over the radiant heat source.
-
Activate the heat source and start the timer.
-
The heat will intensify, and the animal will flick its tail away from the stimulus at its pain threshold.
-
The instrument will automatically detect the tail flick and record the latency.
-
A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
-
Drug Administration: Administer Enadoline or vehicle.
-
Post-treatment Latency: Measure the tail-flick latency at various time points post-administration, as in the hot-plate test.
-
Data Analysis: Analyze the data by comparing post-drug latencies to baseline values. The %MPE can also be calculated.
Visualizations
References
- 1. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel selective κ agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. PLGA-based biodegradable microspheres in drug delivery: recent advances in research and application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradable Nanoparticles-Loaded PLGA Microcapsule for the Enhanced Encapsulation Efficiency and Controlled Release of Hydrophilic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. liposomes.ca [liposomes.ca]
- 12. pharmtech.com [pharmtech.com]
- 13. PLGA sustained-release microspheres loaded with an insoluble small-molecule drug: microfluidic-based preparation, optimization, characterization, and evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of functionally selective, small molecule agonists at kappa opioid receptors. | The Department of Pharmacology [pharmacology.arizona.edu]
- 15. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Hyperactivity in Mice Induced by Opioid Agonists with Partial Intrinsic Efficacy and Biased Agonism Administered Alone and in Combination with Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Analysis of the antinociceptive actions of the kappa-opioid agonist enadoline (CI-977) in neonatal and adult rats: comparison to kappa-opioid receptor mRNA ontogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to mitigate off-target effects of Enadoline hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enadoline hydrochloride. The content is designed to address specific issues related to mitigating the off-target and undesirable on-target effects of this potent kappa-opioid receptor (KOR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and potent agonist for the kappa-opioid receptor (KOR).[1][2][3] Its primary mechanism of action is to bind to and activate KORs, which are G-protein coupled receptors. This activation leads to a variety of cellular responses, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.
Q2: What are the major off-target or undesirable on-target effects associated with this compound?
The primary undesirable effects of Enadoline are centrally mediated and arise from its potent activation of KORs in the brain. These include:
-
Dysphoria and Hallucinations: Users may experience feelings of unease, dissatisfaction, and perceptual distortions.[2][4]
-
Sedation and Confusion: Enadoline can cause significant drowsiness and disorientation.[4][5]
-
Dizziness and Dissociation: A feeling of being detached from one's body or environment is a common side effect.[2][4]
These effects have limited the clinical development of Enadoline as a systemic analgesic.[2][6][7]
Q3: What are the primary strategies to mitigate the undesirable central nervous system (CNS) effects of this compound?
There are three main strategies to reduce the adverse CNS effects of KOR agonists like Enadoline:[8][9][10]
-
Develop G-protein Biased Agonists: This approach aims to create analogs of Enadoline that preferentially activate the G-protein signaling pathway (associated with analgesia) over the β-arrestin-2 pathway, which is believed to mediate dysphoria.[8][9][11]
-
Develop Peripherally Restricted Agonists: By modifying the chemical structure of Enadoline to limit its ability to cross the blood-brain barrier, its effects can be confined to the peripheral nervous system, thus avoiding the central side effects.[8][9][10]
-
Develop Mixed Opioid Agonists: This strategy involves designing compounds that interact with multiple opioid receptors (e.g., KOR, mu-opioid receptor) to balance the pharmacological effects and reduce the negative side effects associated with high KOR selectivity.[8][9][10]
Troubleshooting Guides
Issue 1: High incidence of dysphoria and sedation in animal models.
Possible Cause: The observed effects are likely due to the inherent properties of Enadoline as a potent, centrally-acting KOR agonist. The activation of KORs in the brain is known to produce these aversive and sedative effects.[2][4]
Mitigation Strategies:
-
Co-administration with a Mu-Opioid Receptor (MOR) Agonist:
-
Rationale: Combining a KOR agonist with a MOR agonist can potentially counteract the dysphoric effects while enhancing analgesia.[8]
-
Experimental Protocol: See "Protocol for Evaluating Mixed Opioid Agonism" below.
-
-
Synthesize and Test a G-protein Biased Analog of Enadoline:
-
Develop a Peripherally Restricted Form of Enadoline:
Issue 2: Lack of analgesic efficacy in a specific pain model.
Possible Cause: While Enadoline has shown analgesic effects in some preclinical models, it failed to demonstrate efficacy in a human dental pain study.[3][7] The effectiveness of KOR agonists can be highly dependent on the type and location of pain.
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure that the administered dose of Enadoline is sufficient to engage KORs in the target tissue. This can be assessed through ex vivo receptor binding assays or by measuring downstream signaling markers.
-
Evaluate a Different Pain Modality: The analgesic effects of KOR agonists are often more pronounced in visceral and neuropathic pain models compared to acute thermal or mechanical pain models.
-
Consider a Combination Therapy Approach: As mentioned previously, co-administration with other analgesics, such as MOR agonists or non-steroidal anti-inflammatory drugs (NSAIDs), may produce synergistic effects.
Data Presentation
Table 1: Hypothetical Comparison of Enadoline and a G-protein Biased Analog (GB-Enadoline)
| Compound | KOR Binding Affinity (Ki, nM) | G-protein Activation (EC50, nM) | β-arrestin-2 Recruitment (EC50, nM) | Bias Factor (G-protein/β-arrestin) |
| Enadoline | 0.5 | 1.2 | 2.5 | 0.48 |
| GB-Enadoline | 0.8 | 1.5 | 50.0 | 0.03 |
Table 2: Hypothetical Comparison of Enadoline and a Peripherally Restricted Analog (PR-Enadoline)
| Compound | In Vitro KOR Agonist Potency (EC50, nM) | Brain Concentration (ng/g) at 1h post-injection | Plasma Concentration (ng/mL) at 1h post-injection | Brain/Plasma Ratio |
| Enadoline | 1.2 | 50 | 100 | 0.5 |
| PR-Enadoline | 1.5 | 2 | 110 | 0.018 |
Experimental Protocols
Protocol for Assessing G-protein Bias
-
Objective: To determine the relative potency of a test compound (e.g., a novel Enadoline analog) for activating the G-protein and β-arrestin-2 signaling pathways downstream of the kappa-opioid receptor.
-
Materials:
-
HEK293 cells stably expressing the human kappa-opioid receptor (HEK-KOR).
-
Tango™ KOR-bla U2OS cells (or similar β-arrestin recruitment assay system).
-
cAMP assay kit.
-
This compound (as a reference compound).
-
Test compound.
-
-
Methodology:
-
G-protein Activation (cAMP Assay):
-
Plate HEK-KOR cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of the test compound or Enadoline for 15 minutes.
-
Stimulate the cells with 1 µM forskolin for 15 minutes to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit.
-
Calculate the EC50 for the inhibition of forskolin-stimulated cAMP accumulation.
-
-
β-arrestin-2 Recruitment Assay:
-
Plate Tango™ KOR-bla U2OS cells in a 96-well plate.
-
Add varying concentrations of the test compound or Enadoline and incubate for the time specified by the assay manufacturer (typically 4-16 hours).
-
Add the live-cell substrate and measure the fluorescence signal.
-
Calculate the EC50 for β-arrestin-2 recruitment.
-
-
-
Data Analysis: Calculate the bias factor by comparing the EC50 values for G-protein activation and β-arrestin recruitment relative to a reference compound.
Protocol for Assessing Blood-Brain Barrier Penetration
-
Objective: To determine the extent to which a test compound crosses the blood-brain barrier in an in vivo model.
-
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
This compound.
-
Test compound (e.g., a peripherally restricted analog).
-
Vehicle for drug administration (e.g., saline, DMSO).
-
LC-MS/MS system for bioanalysis.
-
-
Methodology:
-
Administer the test compound or Enadoline to rats via intravenous (IV) or subcutaneous (SC) injection at a predetermined dose.
-
At various time points post-administration (e.g., 15, 30, 60, 120 minutes), anesthetize the animals and collect blood samples via cardiac puncture.
-
Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain.
-
Harvest the brain and homogenize the tissue.
-
Extract the drug from plasma and brain homogenate samples.
-
Quantify the concentration of the drug in each sample using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Cb/Cp) at each time point. A lower ratio indicates poorer penetration of the blood-brain barrier.
Visualizations
Caption: KOR Signaling Pathways.
Caption: Workflow for Mitigating CNS Effects.
Caption: Enadoline's CNS vs. PNS Effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Enadoline - Wikipedia [en.wikipedia.org]
- 3. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Novel selective κ agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic efficacy of the kappa-receptor agonist, enadoline, in dental surgery pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 9. Strategies for Developing κ Opioid Receptor Agonists for the Treatment of Pain with Fewer Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Developing κ Opioid Receptor Agonists for the Treatment of Pain with Fewer Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects | MDPI [mdpi.com]
Validation & Comparative
Comparing the efficacy of Enadoline to other kappa-opioid agonists like U-50,488.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two well-characterized kappa-opioid receptor (KOR) agonists, Enadoline and U-50,488. Both compounds have been instrumental in preclinical research for understanding the physiological and pathophysiological roles of the KOR system. This document synthesizes experimental data to objectively compare their performance, details the methodologies of key experiments, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Enadoline and U-50,488
The following tables summarize the in vitro and in vivo pharmacological data for Enadoline and U-50,488. These values have been compiled from various studies to provide a comparative overview of their binding affinity, functional potency, and physiological effects. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical experimental conditions.
Table 1: In Vitro Binding Affinity and Functional Potency at the Kappa-Opioid Receptor
| Compound | Radioligand Binding Assay (Kᵢ, nM) | [³⁵S]GTPγS Binding Assay (EC₅₀, nM) | Reference |
| Enadoline | 0.23 | 1.5 | [1] |
| U-50,488 | 1.2 - 12 | 17 - 191 | [2][3] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Table 2: In Vivo Analgesic and Diuretic Effects
| Compound | Analgesic Effect (ED₅₀, mg/kg) | Diuretic Effect (Effective Dose Range, mg/kg) | Species | Reference |
| Enadoline | 0.001 - 0.1 (i.v.) | 0.02 - 0.16 (i.m. in humans) | Rat, Human | [4][5] |
| U-50,488 | 0.66 - 8.71 (s.c. or i.p.) | 0.1 - 10 (s.c.) | Rat, Mouse | [6][7] |
ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.
Mandatory Visualization
Below are diagrams illustrating key biological and experimental processes related to the comparison of Enadoline and U-50,488.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may be subject to minor modifications based on the specific laboratory and equipment.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for the kappa-opioid receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the kappa-opioid receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand with known high affinity for the KOR (e.g., [³H]U-69,593 or [³H]diprenorphine) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (Enadoline or U-50,488) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled KOR-selective ligand.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G-protein signaling through the kappa-opioid receptor.
1. Membrane Preparation:
-
Membrane preparation is performed as described for the radioligand binding assay.
2. Assay Procedure:
-
The membrane preparation is incubated in an assay buffer containing GDP, MgCl₂, and NaCl.
-
Increasing concentrations of the agonist (Enadoline or U-50,488) are added to the membranes.
-
The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
3. Filtration and Detection:
-
The assay is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified using a scintillation counter.
4. Data Analysis:
-
The data is analyzed to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding) and the Eₘₐₓ (the maximal effect produced by the agonist).
In Vivo Analgesia Assays (e.g., Hot Plate Test)
These assays are used to assess the antinociceptive (pain-relieving) effects of the compounds.
1. Animal Acclimatization:
-
Rodents (mice or rats) are acclimated to the testing environment to minimize stress-induced analgesia.
2. Baseline Measurement:
-
The animal is placed on a heated surface (the hot plate, typically maintained at 50-55°C).
-
The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded as the baseline. A cut-off time is used to prevent tissue damage.
3. Drug Administration:
-
The test compound (Enadoline or U-50,488) or vehicle is administered via a specific route (e.g., subcutaneous, intraperitoneal, or intravenous).
4. Post-Treatment Measurement:
-
At various time points after drug administration, the animal is placed back on the hot plate, and the response latency is measured again.
5. Data Analysis:
-
The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Dose-response curves are generated to determine the ED₅₀.[6]
Conclusion
Both Enadoline and U-50,488 are potent and selective kappa-opioid receptor agonists. The presented data indicates that Enadoline generally exhibits higher binding affinity and in vivo potency compared to U-50,488. However, the choice of agonist for a particular research application will depend on the specific experimental goals, including the desired potency, route of administration, and duration of action. The detailed protocols and visualizations provided in this guide are intended to support researchers in designing and interpreting experiments aimed at further elucidating the pharmacology of the kappa-opioid system.
References
- 1. Novel selective κ agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating the Selectivity of Enadoline for the Kappa-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enadoline's performance with other common opioid receptor ligands, focusing on its selectivity for the kappa-opioid receptor (KOR). The information presented is supported by experimental data from various sources and includes detailed methodologies for key experiments.
Introduction to Enadoline
Enadoline (CI-977) is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1] It belongs to the arylacetamide class of compounds and has been a valuable research tool for investigating the physiological and pathophysiological roles of the KOR system.[2] Like other KOR agonists, Enadoline has been explored for its analgesic potential. However, its clinical development has been hampered by dose-limiting side effects such as dysphoria, sedation, and hallucinations, which are characteristic of KOR activation.[2][3] Understanding the selectivity profile of Enadoline is crucial for interpreting experimental results and for the development of future KOR-targeted therapeutics with improved side-effect profiles.
Comparative Analysis of Receptor Binding Affinity
The selectivity of an opioid ligand is determined by its binding affinity for the different opioid receptor subtypes: mu (MOR), delta (DOR), and kappa (KOR). A lower equilibrium dissociation constant (Ki) indicates a higher binding affinity. The following table summarizes the reported Ki values for Enadoline and other well-characterized opioid ligands. It is important to note that absolute Ki values can vary between studies due to differences in experimental conditions, such as the radioligand used and the tissue or cell preparation.
| Compound | Receptor Subtype | Ki (nM) | Selectivity (KOR vs. MOR/DOR) |
| Enadoline | KOR | ~0.2 - 1.0 | Highly Selective for KOR |
| MOR | >1000 | ||
| DOR | >1000 | ||
| U-69,593 | KOR | ~1 - 3 | Highly Selective for KOR[4][5] |
| MOR | >1000 | ||
| DOR | >1000 | ||
| Salvinorin A | KOR | ~1.8 - 2.4[6] | Highly Selective for KOR[6] |
| MOR | >5000[7] | ||
| DOR | >5000[7] | ||
| Morphine | KOR | ~20 - 50 | Primarily MOR selective |
| MOR | ~1 - 2[8] | ||
| DOR | ~100 - 200 |
Comparative Analysis of Functional Activity
Functional assays, such as the forskolin-stimulated cAMP inhibition assay, are used to determine the potency (EC50) and efficacy (Emax) of an agonist at its target receptor. Opioid receptors, including KOR, are Gi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (camp) levels.
| Compound | Receptor Subtype | EC50 (nM) | Emax (% inhibition vs. control) |
| Enadoline | KOR | ~1.0 | Full Agonist |
| MOR | >10000 | Negligible | |
| DOR | >10000 | Negligible | |
| U-69,593 | KOR | ~1.2 - 1.7[4] | Full Agonist[4] |
| MOR | >10000 | Negligible | |
| DOR | >10000 | Negligible | |
| Salvinorin A | KOR | ~1.05 - 1.8[6][7] | Full Agonist[7] |
| MOR | >10000 | Negligible | |
| DOR | >10000 | Negligible | |
| Morphine | KOR | >1000 | Partial Agonist/Weak Antagonist |
| MOR | ~10 - 50 | Full Agonist | |
| DOR | >1000 | Weak Partial Agonist |
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Selectivity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Enadoline) for the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors through competitive displacement of a non-selective radioligand, [3H]-diprenorphine.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing human MOR, DOR, or KOR.
-
[3H]-diprenorphine (non-selective opioid antagonist radioligand).
-
Test compound (Enadoline) and reference compounds (e.g., DAMGO for MOR, DPDPE for DOR, U-69,593 for KOR) for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the opioid receptor subtype of interest in ice-cold homogenization buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM of a selective non-labeled ligand (e.g., DAMGO for MOR) for non-specific binding.
-
50 µL of a range of concentrations of the test compound (Enadoline).
-
50 µL of [3H]-diprenorphine at a final concentration close to its Kd (e.g., 0.5 nM).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the test compound that inhibits 50% of specific [3H]-diprenorphine binding) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
Forskolin-Stimulated cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a kappa-opioid agonist (e.g., Enadoline) by measuring its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human kappa-opioid receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay Buffer: Serum-free medium or HBSS with 20 mM HEPES.
-
Forskolin (B1673556) solution.
-
Test compound (Enadoline) and reference agonist (e.g., U-69,593).
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor cAMP assay).
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen cAMP detection technology.
Procedure:
-
Cell Seeding: Seed the KOR-expressing cells into 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound (Enadoline) and reference agonist in assay buffer.
-
Agonist Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the diluted test compounds to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase (the optimal concentration should be determined empirically, typically 1-10 µM).
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) and Emax (maximal inhibition) values.
Signaling Pathways and Experimental Workflows
Caption: Kappa-Opioid Receptor (KOR) signaling cascade initiated by Enadoline binding.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Workflow for a forskolin-stimulated cAMP functional assay.
References
- 1. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salvinorin A - Wikipedia [en.wikipedia.org]
- 7. Salvinorin A: A potent naturally occurring nonnitrogenous κ opioid selective agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unmasking the Kappa-Opioid Receptor: Nor-Binaltorphimine's Blockade of Enadoline's Effects
A comprehensive analysis of experimental data reveals the potent and long-lasting antagonism of the selective kappa-opioid receptor (KOR) agonist, Enadoline, by the selective KOR antagonist, nor-binaltorphimine (nor-BNI). This guide synthesizes findings from key in vivo and in vitro studies to provide researchers, scientists, and drug development professionals with a clear comparison of Enadoline's pharmacological effects in the presence and absence of nor-BNI.
Enadoline, a potent and selective KOR agonist, has been a valuable tool in elucidating the physiological roles of the kappa-opioid system.[1] Its effects, however, can be effectively and enduringly blocked by nor-BNI, a highly selective KOR antagonist known for its exceptionally long duration of action.[2][3][4] This antagonistic relationship is crucial for understanding the specific contributions of the KOR in various physiological and pathological processes.
Quantitative Comparison of Enadoline's Potency
The hallmark of a competitive antagonist is its ability to shift the dose-response curve of an agonist to the right without altering the maximum achievable effect. While direct quantitative data for the antagonism of Enadoline by nor-BNI is limited, studies on other selective KOR agonists like U50,488 provide a strong comparative framework. Pretreatment with nor-BNI has been shown to produce significant rightward shifts in the dose-effect curves for the antinociceptive effects of U50,488.[5]
To illustrate the quantitative nature of such antagonism, data from a study investigating the antagonism of Enadoline by a different KOR antagonist, quadazocine, is presented below. This provides a clear example of the expected dose-dependent antagonism.
Table 1: Antagonism of Enadoline's Antinociceptive Effects by Quadazocine in Squirrel Monkeys
| Treatment Group | Enadoline ED50 (mg/kg) |
| Enadoline alone | 0.0003 |
| + Quadazocine (0.03 mg/kg) | 0.001 |
| + Quadazocine (0.1 mg/kg) | 0.003 |
| + Quadazocine (0.3 mg/kg) | 0.01 |
Data extrapolated from Picker et al. (1994). The study used a shock titration procedure to measure antinociception. The ED50 represents the dose of Enadoline required to produce a half-maximal antinociceptive effect.
In drug discrimination studies, nor-BNI has been shown to surmountably antagonize the discriminative stimulus effects of Enadoline.[1] This indicates that by increasing the dose of Enadoline, the blocking effect of nor-BNI can be overcome, a characteristic of competitive antagonism.
Experimental Protocols
Understanding the methodologies behind these findings is critical for their interpretation and for designing future research. Below are detailed protocols for key experiments cited in the study of KOR agonist-antagonist interactions.
In Vivo Drug Discrimination Assay in Squirrel Monkeys
This procedure assesses the subjective effects of a drug, where animals are trained to recognize the effects of a specific drug and differentiate it from a saline injection.
Protocol:
-
Animal Subjects: Adult squirrel monkeys are used.
-
Apparatus: A standard primate operant conditioning chamber equipped with two response levers and a stimulus light.
-
Training:
-
Monkeys are trained to press one lever after an intramuscular injection of Enadoline (e.g., 0.0017 mg/kg) and a second lever after a saline injection.
-
Correct lever presses are reinforced with a food reward (e.g., a banana pellet).
-
Training continues until a high level of accuracy (e.g., >90% correct responses) is achieved.
-
-
Antagonism Testing:
-
Prior to the administration of Enadoline, monkeys are pre-treated with various doses of nor-BNI (e.g., 3-10 mg/kg).
-
The dose of Enadoline is then administered, and the percentage of responses on the "drug-correct" lever is recorded.
-
-
Data Analysis: The data is analyzed to determine if nor-BNI causes a dose-dependent decrease in the selection of the Enadoline-appropriate lever, and if this antagonism can be overcome by increasing the dose of Enadoline.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity of a drug to a specific receptor.
Protocol:
-
Tissue Preparation: Cell membranes expressing the kappa-opioid receptor are prepared.
-
Incubation: The membranes are incubated with a radiolabeled KOR agonist (e.g., [³H]U69,593) and varying concentrations of the test compounds (Enadoline and nor-BNI).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibition constant (Ki) of the test compounds, which is a measure of their binding affinity.
Signaling Pathways and Experimental Workflow
The interaction between Enadoline and nor-BNI at the kappa-opioid receptor initiates a cascade of intracellular events. The following diagrams illustrate the signaling pathway and the workflow of a typical antagonism experiment.
References
- 1. Enadoline discrimination in squirrel monkeys: effects of opioid agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 5. Kappa opioid antagonist effects of systemically administered nor-binaltorphimine in a thermal antinociception assay in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Laboratory Comparison of Enadoline's Effects: A Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comprehensive cross-validation of the effects of Enadoline, a potent kappa-opioid receptor (KOR) agonist. By synthesizing preclinical and clinical data from various research laboratories, this document offers an objective comparison of Enadoline's performance, detailed experimental methodologies, and visual representations of its mechanism of action.
Enadoline has been a subject of interest for its potential analgesic properties. However, its development has been hampered by significant central nervous system side effects. This guide collates data from independent studies to provide a clearer picture of its pharmacological profile.
Quantitative Data Summary
The following tables summarize key quantitative data on Enadoline's binding affinity, potency, and in vivo effects from different research laboratories.
Table 1: Enadoline Binding Affinity and Functional Potency
| Parameter | Species/System | Laboratory/Study | Value | Citation |
| Ki (nM) | Monkey Brain Membranes | Not Specified | 0.18 | [1] |
| EC50 (nM) | G-protein activation | Not Specified | 4.3 | [2] |
Table 2: Preclinical Analgesic and Antihyperalgesic Effects in Rats
| Model | Laboratory | Dosing (i.v.) | Key Findings | Citation |
| Postoperative Pain (Plantar Incision) | Parke-Davis Neuroscience Research Centre | 1-100 µg/kg | Dose-dependently blocked thermal hyperalgesia, static and dynamic allodynia for over 24 hours. MEDs: ≤1 µg/kg (thermal hyperalgesia), 10 µg/kg (static and dynamic allodynia). Did not cause respiratory depression, unlike morphine. | [3] |
Table 3: Clinical Effects of Enadoline in Humans
| Study Population | Laboratory | Dosing (i.m.) | Key Findings | Citation |
| Volunteers with polysubstance abuse histories | Johns Hopkins University School of Medicine | 20, 40, 80, 160 µg/70 kg | Significantly increased sedation, confusion, dizziness, visual distortions, and feelings of depersonalization. The highest dose (160 µg/70 kg) induced psychotomimetic effects. | [4] |
Detailed Experimental Protocols
A critical aspect of cross-validating research findings is understanding the methodologies employed. Below are detailed protocols from the key studies cited.
Preclinical Assessment of Analgesia in a Rat Model of Postoperative Pain
-
Laboratory: Parke-Davis Neuroscience Research Centre, Cambridge, UK.[3]
-
Animal Model: Male Sprague-Dawley rats.[3]
-
Surgical Procedure: A 1 cm incision was made through the skin and fascia of the plantar surface of the right hind paw to induce postoperative pain.[3]
-
Drug Administration: Enadoline was administered intravenously (i.v.) 15 minutes before surgery.[3]
-
Outcome Measures:
-
Comparison Drugs: Morphine was used as a comparator to assess effects on hyperalgesia, allodynia, and respiratory depression.[3]
Pharmacodynamic Effects of Enadoline in Humans
-
Laboratory: Department of Psychiatry and Behavioral Sciences, Johns Hopkins University School of Medicine, Baltimore, MD, USA.[4]
-
Study Design: Double-blind, placebo-controlled, cross-over study.[4]
-
Participants: Volunteers with histories of polysubstance abuse.[4]
-
Drug Administration: Enadoline was administered intramuscularly (i.m.) at doses of 20, 40, 80, and 160 µg/70 kg.[4]
-
Outcome Measures: A battery of physiological and subject- and observer-rated measures were collected for 4 hours post-administration to assess mood, psychotomimetic effects, and other physiological changes.[4]
-
Comparison Drugs: Butorphanol (a mixed mu/kappa agonist) and hydromorphone (a mu agonist) were used as comparators.[4]
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate Enadoline's signaling pathway and the experimental workflow for the preclinical pain model.
Caption: Enadoline's signaling cascade via the kappa-opioid receptor.
Caption: Workflow for the rat model of postoperative pain.
Conclusion
The cross-laboratory data on Enadoline consistently demonstrates its profile as a potent KOR agonist with significant analgesic and antihyperalgesic effects in preclinical models. However, clinical studies have highlighted its dose-limiting psychotomimetic and sedative side effects, which have impeded its therapeutic development. This guide underscores the importance of integrating preclinical efficacy data with clinical safety and tolerability findings. The distinct signaling pathways activated by KOR agonists, leading to both therapeutic and adverse effects, represent a key area for future research in the development of safer, more targeted analgesics.
References
- 1. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel selective κ agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Efficacy of Enadoline in models of cocaine dependence compared to other kappa agonists.
A scientific guide for researchers and drug development professionals on the therapeutic potential of kappa-opioid receptor agonists.
This guide provides a detailed comparison of enadoline (B54987), a selective kappa-opioid receptor (KOR) agonist, with other KOR agonists in preclinical models of cocaine dependence. The activation of the KOR system is known to counteract the rewarding effects of cocaine, primarily by modulating the brain's dopamine (B1211576) reward circuitry, making it a promising target for addiction pharmacotherapies.[1][2] However, the therapeutic potential of KOR agonists is often limited by their undesirable side effects, including sedation, dysphoria, and psychotomimetic effects.[3][4] This document synthesizes experimental data to evaluate the relative efficacy and safety profile of enadoline against other compounds.
Comparative Efficacy in Cocaine Self-Administration
KOR agonists have been consistently shown to reduce cocaine self-administration in animal models. The following table summarizes the effects of enadoline and other KOR agonists on this key behavioral measure of cocaine's reinforcing properties.
| Compound | Animal Model | Dosing Regimen | Effect on Cocaine Self-Administration | Noted Side Effects | Reference |
| Enadoline | Rhesus Monkeys | Acute treatment | Dose-dependent reduction in cocaine-maintained responding. | Sedation, salivation, emesis. | [3] |
| Enadoline | Humans | Acute pretreatment (20, 40, 80 µg/kg, i.m.) | Failed to modify cocaine self-administration; reduced some positive subjective effects (e.g., "high") at 80 µg/70 kg. | Sedation, confusion, dizziness, visual distortions, depersonalization. The highest dose (160 µg/70 kg) was not tolerated and caused psychotomimetic effects. | [4][5] |
| U50,488H | Rats | Pretreatment (30.0 mg/kg, i.p.) | Attenuated cocaine-induced drug-seeking. | Aversion to food observed in some studies. | [6][7] |
| U69,593 | Rats | Pretreatment (0.32 mg/kg) | Decreased responding for low doses of cocaine and attenuated cocaine-primed reinstatement of drug-seeking. | Not specified in the study. | [8][9] |
| Salvinorin A | Rats | Pretreatment (0.3, 1.0 mg/kg, i.p.) | Attenuated cocaine-induced drug-seeking with no effect on sucrose (B13894) reinforcement. | Not specified in the study. | [7] |
| MCL-101 (mixed κ/µ) | Rhesus Monkeys | Chronic treatment (0.032 mg/kg/h) | Produced selective and sustained decreases in cocaine self-administration. | Fewer side effects than enadoline (some salivation). | [3] |
| (-)-Cyclorphan (mixed κ/µ) | Rhesus Monkeys | Chronic treatment (0.032 mg/kg/h) | Produced selective but transient decreases in cocaine self-administration. | Fewer side effects than enadoline (some salivation). | [3] |
Signaling Pathways and Experimental Designs
To understand the mechanism of action and the experimental basis of these findings, the following diagrams illustrate the canonical KOR signaling pathway and a typical experimental workflow for studying cocaine dependence.
Kappa-Opioid Receptor Signaling Pathway
Activation of the KOR, a G-protein coupled receptor (GPCR), by an agonist like enadoline initiates a signaling cascade that ultimately reduces neuronal excitability and dopamine release in brain reward regions, such as the nucleus accumbens.[10][11] This stands in contrast to the activation of the mu-opioid receptor (MOR), which is associated with euphoria and reinforcement.[10]
Caption: Canonical Gi/o-coupled KOR signaling cascade.
Experimental Workflow: Cocaine Self-Administration and Reinstatement
Preclinical evaluation of potential therapeutics for cocaine dependence typically involves a multi-phase behavioral paradigm. The following diagram outlines the standard procedure for assessing a drug's ability to reduce cocaine intake and prevent relapse.[12][13]
Caption: Workflow for cocaine self-administration and reinstatement.
Detailed Experimental Protocols
The methodologies summarized below are representative of the preclinical studies cited in this guide. Specific parameters may vary between individual experiments.
Cocaine Self-Administration in Rodents
-
Subjects: Male Wistar or Sprague-Dawley rats, weighing 250-350g at the start of the experiment.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, a tone generator, and an infusion pump connected to a liquid swivel.
-
Surgical Procedure: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal for connection to the infusion apparatus. Animals are allowed a recovery period of approximately 7-10 days.[13]
-
Acquisition Phase: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) paired with a compound stimulus (e.g., illumination of the cue light and a tone).[14] Presses on the inactive lever have no programmed consequences. Training continues until a stable pattern of responding is established.
-
Pharmacological Testing: Once stable responding is achieved, animals are pretreated with a KOR agonist (e.g., enadoline, U50,488) or vehicle at various time points before the self-administration session to assess the drug's effect on cocaine intake.
Reinstatement of Cocaine-Seeking (Relapse Model)
-
Extinction Phase: Following the acquisition/maintenance phase, extinction sessions begin. During these sessions, active lever presses no longer result in cocaine infusion or the presentation of cues. Sessions continue daily until responding on the active lever is significantly reduced (e.g., to less than 20% of the maintenance baseline).[12]
-
Reinstatement Test: After the extinction criteria are met, a reinstatement test is conducted. Animals are pretreated with the test compound (e.g., a KOR agonist) or vehicle. Reinstatement of drug-seeking behavior (i.e., pressing the active lever) is then triggered by one of the following:
-
Drug-Primed Reinstatement: A non-contingent, experimenter-administered injection of cocaine (e.g., 10-20 mg/kg, i.p.).[7][9]
-
Cue-Induced Reinstatement: Presentation of the cocaine-associated cues (light/tone) contingent on lever pressing, without cocaine delivery.[14]
-
Stress-Induced Reinstatement: Exposure to a stressor, such as intermittent footshock, immediately before the test session.[15][16]
-
-
Data Analysis: The primary endpoint is the number of active lever presses during the reinstatement test, which serves as a measure of drug-seeking behavior.
Conclusion
The available preclinical data indicate that the selective KOR agonist enadoline effectively reduces cocaine self-administration in animal models, an effect shared by other KOR agonists like U50,488 and U69,593.[3][9] However, its therapeutic utility is significantly hampered by a narrow therapeutic window and the prevalence of adverse effects such as sedation and psychotomimetic symptoms, which have also been observed in human studies.[4][5] Mixed kappa/mu agonists may offer a more favorable side-effect profile while retaining efficacy in reducing cocaine intake.[3] Future research should focus on developing KOR agonists with improved selectivity and a wider therapeutic index to fully exploit the potential of this target for the treatment of cocaine dependence.
References
- 1. The Kappa Opioid Receptor: From Addiction to Depression, and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa opioid receptor/dynorphin system: Genetic and pharmacotherapeutic implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of mixed-action kappa/mu opioids on cocaine self-administration and cocaine discrimination by rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enadoline and butorphanol: evaluation of kappa-agonists on cocaine pharmacodynamics and cocaine self-administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the kappa-opioid receptor agonist, U69593, on the development of sensitization and on the maintenance of cocaine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. U69593, a kappa-opioid agonist, decreases cocaine self-administration and decreases cocaine-produced drug-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 11. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of translational preclinical models in substance abuse: Effects of cocaine administration on cocaine choice in humans and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. google.com [google.com]
- 16. Stress-induced reinstatement of cocaine seeking is mediated by the kappa opioid system - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Enadoline: A Comparative Analysis Against Novel Kappa-Opioid Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the benchmark kappa-opioid receptor (KOR) agonist, Enadoline, against a selection of recently synthesized KOR ligands. The objective is to offer a clear, data-driven analysis of their relative performance in key preclinical assays, aiding researchers in the selection and development of next-generation KOR-targeted therapeutics. This document summarizes critical in vitro and in vivo data, presents detailed experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of these compounds.
Introduction to Kappa-Opioid Receptor Agonists
The kappa-opioid receptor (KOR) is a G protein-coupled receptor that has garnered significant interest as a therapeutic target for a range of conditions, including pain, pruritus, and substance use disorders. Activation of the KOR can produce potent analgesia without the addictive properties and severe respiratory depression associated with mu-opioid receptor (MOR) agonists. However, the clinical development of KOR agonists has been hampered by dose-limiting side effects, such as dysphoria, sedation, and hallucinations.
Enadoline, a highly potent and selective KOR agonist, has historically served as a critical research tool and a benchmark for the development of new KOR ligands. In recent years, significant efforts have been made to synthesize novel KOR agonists with improved side-effect profiles. This guide focuses on a direct comparison of Enadoline with several of these promising new chemical entities.
Comparative In Vitro Pharmacology
The following tables summarize the binding affinity (Ki), potency (EC50), and efficacy (Emax) of Enadoline and newly synthesized KOR ligands in key in vitro functional assays. Data has been compiled from various preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Kappa-Opioid Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | Species | Radioligand | Source |
| Enadoline | KOR | 0.1 - 0.5 | Various | [3H]-U69,593 | [1][2] |
| SLL-039 | KOR | 0.47 | Human | [3H]-Diprenorphine | [2] |
| SLL-1206 | KOR | 7.1 | Human | [3H]-Diprenorphine | [2] |
| LOR17 | KOR | 1.19 | Human | [3H]-Diprenorphine | [1] |
| Salvinorin A Analog (16-Bromo) | KOR | ~1.0 | Human | [3H]-U69,593 | [3] |
| RU-1205 | KOR | 2.2 x 10⁻⁹ M (IC50) | Rabbit | Not Specified | [4] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) in cAMP Assays
| Compound | EC50 (nM) | Emax (%) | Cell Line | Source |
| Enadoline | ~1-10 | ~100 | CHO-hKOR | [1] |
| SLL-039 | 2.0 | Not Specified | CHO-hKOR | [2] |
| SLL-1206 | 4.3 | Not Specified | CHO-hKOR | [2] |
| LOR17 | 0.36 | ~100 | HEK-hKOR | [1] |
| Salvinorin A Analog (16-Bromo) | ~0.5 | ~100 | AtT20 | [3] |
| RU-1205 | Not Available | Not Available | Not Available |
Table 3: Functional Potency (EC50) and Efficacy (Emax) in β-Arrestin Recruitment Assays
| Compound | EC50 (nM) | Emax (%) | Assay Platform | Source |
| Enadoline | ~10-100 | ~100 | PathHunter | [1] |
| SLL-039 | Not Available | Not Available | Not Available | |
| SLL-1206 | Not Available | Not Available | Not Available | |
| LOR17 | >1000 | <10 | PathHunter | [1] |
| Salvinorin A Analog (16-Bromo) | ~10 | ~100 | PathHunter | [3] |
| RU-1205 | Not Available | Not Available | Not Available |
Comparative In Vivo Pharmacology
The in vivo effects of KOR agonists are critical for determining their therapeutic potential and side-effect liability. The following table summarizes key in vivo findings for Enadoline and the newly synthesized ligands.
Table 4: Summary of In Vivo Effects
| Compound | Analgesic Effect | Sedative Effect | Aversive Effect | Source |
| Enadoline | Potent antihyperalgesic and antiallodynic effects.[5] | Induces sedation.[6] | Produces dysphoria and psychotomimetic effects.[6] | [5][6] |
| SLL-039 & SLL-1206 | Potent and long-lasting antinociceptive actions.[2] | Lower sedation compared to U50,488H.[2] | Lower aversion compared to U50,488H.[2] | [2] |
| LOR17 | Potent antinociceptive and antihypersensitivity effects.[1] | Does not alter motor coordination or locomotor activity.[1] | Does not induce pro-depressant-like behavior.[1] | [1] |
| Salvinorin A Analogs | Analgesic and anti-inflammatory effects.[7] | Some analogs show reduced sedative effects compared to Salvinorin A.[3] | Aversive effects vary depending on the analog.[3] | [3][7] |
| RU-1205 | Potent antinociceptive effects in various pain models.[8] | Lower neurotoxicological potential and less hypothermia and coordination loss compared to butorphanol (B1668111).[4] | Does not cause dysphoric or aversive reactions.[9] | [4][8][9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the KOR signaling pathway and a typical experimental workflow for comparing KOR agonists.
Caption: KOR Signaling Pathways.
References
- 1. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel selective κ agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxic Effect of Single Treatment with Kappa-Opioid Agonist, Ru-1205 Compound, on the Neurological Status of Wild Type Mice [jscimedcentral.com]
- 5. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 9. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Disposal of Enadoline Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers and scientists working with enadoline (B54987) hydrochloride, a potent and selective kappa-opioid receptor agonist, understanding the correct disposal procedures is paramount to ensuring a safe working environment and adhering to regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of enadoline hydrochloride in a laboratory setting.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by various agencies, most notably the Environmental Protection Agency (EPA) in the United States. The primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for managing hazardous materials.[1][2][3][4] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and potential harm to public health.[1][3]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Procedures
1. Waste Identification and Characterization:
2. Segregation of Waste:
Properly segregate this compound waste from other laboratory waste streams. This includes separating it from non-hazardous waste, sharps, and biological waste. Use designated, clearly labeled, and chemically resistant containers for accumulation.
3. Container Management:
-
Labeling: All containers holding this compound waste must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution or local regulations.
-
Condition: Ensure waste containers are in good condition, compatible with the chemical, and are kept securely closed except when adding waste.
4. Storage:
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment to prevent spills from spreading.
5. Disposal:
The recommended method for the final disposal of hazardous pharmaceutical waste is through a licensed chemical disposal agency.[5] These companies are equipped to handle and transport hazardous materials in accordance with all federal, state, and local regulations.[6]
-
Incineration: High-temperature incineration at a permitted facility is the preferred method for destroying pharmaceutical waste, as it ensures complete destruction of the active compound.[2]
-
Landfill: Disposal in a landfill is generally not recommended for untreated pharmaceutical waste, as it can lead to leaching into the soil and groundwater.[3]
Important Considerations:
-
Do Not Flush: Never dispose of this compound down the drain.[2][3] This can contaminate water systems and harm aquatic life.[7]
-
Do Not Mix with Regular Trash: Avoid disposing of this compound in the regular trash, as this can expose sanitation workers and the general public to the chemical.[8]
Summary of Disposal Parameters
| Parameter | Guideline | Regulatory Basis |
| Waste Classification | Assume hazardous in the absence of a specific SDS. | Prudent laboratory practice; RCRA |
| On-site Handling | Segregate in labeled, sealed, and compatible containers. | 40 CFR Part 261; OSHA |
| Storage | Secure, ventilated area with secondary containment. | Good laboratory practice; institutional protocols |
| Recommended Disposal Method | Incineration via a licensed hazardous waste disposal company. | EPA recommendations; RCRA |
| Prohibited Disposal Methods | Flushing down the sewer; disposal in regular trash. | Clean Water Act; RCRA[2][3] |
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area. Wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container and dispose of it as hazardous waste. For detailed emergency procedures, refer to the general guidance provided in safety data sheets for similar chemical compounds.[9][10][11]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and waste management plan for additional guidance.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 4. danielshealth.com [danielshealth.com]
- 5. westlab.com [westlab.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. targetmol.com [targetmol.com]
- 11. echemi.com [echemi.com]
Personal protective equipment for handling Enadoline hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Enadoline hydrochloride. It outlines operational procedures, personal protective equipment (PPE) protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Classification
Physical and Chemical Properties
| Property | Data |
| Physical state | Solid (powder)[3] |
| Appearance | No information available |
| Odor | No information available[3] |
| Molecular Formula | C24H33ClN2O3[4] |
| Molecular Weight | 432.98[4] |
| Solubility | Soluble in DMSO[4] |
| Storage | Short term: 0°C; Long term: -20°C, desiccated[4] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE protocol is mandatory to prevent exposure when handling this compound. The following diagram outlines the recommended PPE.
Step-by-Step PPE Procedure:
-
Gowning: Don a disposable, fluid-resistant gown. Ensure it is fully closed.
-
Head and Shoe Covers: Put on disposable head and shoe covers.
-
Respirator: Wear an N95 or higher-level respirator to prevent inhalation of the powder.
-
Eye Protection: Wear chemical safety goggles. If there is a risk of splashing, a face shield should be worn over the goggles.[5]
-
Gloves: Don two pairs of chemotherapy-grade nitrile gloves. The outer glove should be worn over the cuff of the gown.
Handling and Storage
Safe Handling Procedures:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or a biological safety cabinet.[6][7]
-
Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid powder.[3][7]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.[3][8]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][6]
Storage Conditions:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
-
For long-term storage, maintain at -20°C and desiccated. For short-term storage, 0°C is recommended.[4]
Emergency Procedures
Spill Response Workflow:
In the event of a spill, follow the workflow outlined below.
First Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][9]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][8]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][8]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][9]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Procedures:
-
Collection: Collect all waste materials, including contaminated PPE, spill cleanup materials, and empty containers, in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound."
-
Storage: Store the waste container in a secure, designated hazardous waste storage area away from incompatible materials.
-
Disposal: Dispose of the contents and the container through a licensed chemical disposal agency in accordance with local, regional, and national regulations.[9][10] Do not dispose of down the drain or in regular trash.[7][11]
References
- 1. gerpac.eu [gerpac.eu]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. media.allergan.com [media.allergan.com]
- 4. This compound supplier |CAS: 124439-07-2, 124378-77-4 (free base) |κ-opioid Agonist| AOBIOUS [aobious.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. tcichemicals.com [tcichemicals.com]
- 7. targetmol.com [targetmol.com]
- 8. fishersci.com [fishersci.com]
- 9. westlab.com [westlab.com]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
